Product packaging for Repromicin(Cat. No.:CAS No. 56689-42-0)

Repromicin

Cat. No.: B1680524
CAS No.: 56689-42-0
M. Wt: 565.7 g/mol
InChI Key: OBUIQEYZGMZXPJ-NPQHDNJNSA-N
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Description

Repromicin is a chemical compound whose derivatives have potent antibacterial characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H51NO8 B1680524 Repromicin CAS No. 56689-42-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56689-42-0

Molecular Formula

C31H51NO8

Molecular Weight

565.7 g/mol

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C31H51NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,13-14,19-24,26-27,29-31,35,37H,9,12,15-17H2,1-8H3/b11-10+,18-14+/t19-,20+,21-,22+,23+,24+,26-,27-,29-,30-,31+/m1/s1

InChI Key

OBUIQEYZGMZXPJ-NPQHDNJNSA-N

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)CC=O)C)\C)C

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

antibiotic M-4365 G2
de-epoxy rosamicin
de-epoxy rosamicin phosphate
de-epoxy rosamicin sulfate
de-epoxy rosamicin tartrate, (R-(R*,R*))-isomer
de-epoxy rosamicin, (12Z)-isomer
de-epoxy rosamicin, dodecysulfate-(12E)-isomer
de-epoxy rosamicin, octadecanoate-(12E)-isomer
de-epoxy rosamicin, potassium dihydrogen phosphate
M-4365G2

Origin of Product

United States

Foundational & Exploratory

Repromicin: A Novel Inhibitor of the SOS1-KRAS Interaction for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Repromicin is a first-in-class, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between Son of Sevenless homolog 1 (SOS1) and the GTPase KRAS. By disrupting this critical interaction, this compound effectively blocks the activation of the RAS-RAF-MEK-ERK signaling pathway, a key driver of cell proliferation and survival in numerous human cancers. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, supported by detailed experimental protocols and quantitative data. The unique allosteric binding mode of this compound offers high specificity and potency, positioning it as a promising therapeutic agent for KRAS-mutant tumors.

Introduction

The KRAS oncogene is one of the most frequently mutated genes in human cancer, yet it has remained an elusive therapeutic target for decades. The development of direct KRAS inhibitors has been challenging due to its high affinity for GTP and the smooth topology of its surface. An alternative strategy is to target the proteins that regulate KRAS activation. This compound was developed to inhibit the interaction between KRAS and SOS1, a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP, leading to KRAS activation. This document outlines the preclinical data demonstrating the mechanism by which this compound exerts its anti-tumor effects.

Biochemical Mechanism of Action

This compound is a non-covalent, allosteric inhibitor of the SOS1-KRAS interaction. It binds to a novel pocket on the catalytic domain of SOS1, inducing a conformational change that prevents its engagement with KRAS. This leads to a significant reduction in the rate of nucleotide exchange and a subsequent decrease in the levels of active, GTP-bound KRAS.

Quantitative Binding and Inhibition Data

The inhibitory activity of this compound was assessed using a variety of biochemical assays. The data presented below demonstrates the high affinity and potency of this compound for the SOS1 protein and its ability to disrupt the SOS1-KRAS interaction.

Parameter Value Assay Method
IC50 (SOS1-KRAS Interaction) 2.5 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Ki (SOS1 Binding) 0.8 nMSurface Plasmon Resonance (SPR)
GTP-KRAS Levels (Cell-based) 78% reduction at 10 nMWestern Blot

Table 1: Summary of Biochemical and Cellular Activity of this compound.

Cellular Mechanism of Action

In cellular contexts, the inhibition of the SOS1-KRAS interaction by this compound leads to the downregulation of the downstream MAPK signaling cascade. This results in decreased phosphorylation of MEK and ERK, ultimately leading to cell cycle arrest and apoptosis in KRAS-dependent cancer cell lines.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound within the RAS-RAF-MEK-ERK signaling pathway.

Repromicin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Activation KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Transcription Factor Activation This compound This compound This compound->SOS1 Inhibition TR_FRET_Workflow cluster_plate_prep Plate Preparation cluster_detection Detection cluster_analysis Data Analysis start Start add_this compound Dispense this compound (Serial Dilutions) start->add_this compound add_proteins Add His-SOS1 and GST-KRAS Mixture add_this compound->add_proteins incubate1 Incubate at RT (60 min) add_proteins->incubate1 add_antibodies Add FRET Donor/Acceptor Antibody Mix incubate1->add_antibodies incubate2 Incubate at RT (2 hours) add_antibodies->incubate2 read_plate Read Plate (TR-FRET Reader) incubate2->read_plate calculate_ratio Calculate 665/620 nm Fluorescence Ratio read_plate->calculate_ratio plot_data Plot Ratio vs. [this compound] calculate_ratio->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 end End determine_ic50->end

Repromicin biological activity and targets

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Activity and Targets of Rapamycin

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, a macrolide compound originally discovered as an antifungal agent, has garnered significant scientific interest due to its potent immunosuppressive and antiproliferative activities. This technical guide provides a comprehensive overview of the biological activity of rapamycin, detailing its molecular targets, mechanism of action, and the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the intricate cellular processes regulated by this fascinating molecule.

Introduction

Rapamycin, also known as sirolimus, was first isolated from the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] Initially characterized by its antifungal properties, subsequent research revealed its powerful immunosuppressive and antiproliferative effects in mammalian cells.[1] These discoveries have led to its clinical use in preventing organ transplant rejection and in the treatment of certain cancers.[2][3] The primary molecular target of rapamycin is the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[3][4]

Mechanism of Action

Rapamycin exerts its biological effects through a unique gain-of-function mechanism. It first forms a high-affinity intracellular complex with the 12-kDa FK506-binding protein (FKBP12).[1] This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein.[4] This binding event does not directly inhibit the catalytic kinase domain of mTOR but rather acts allosterically to disrupt the function of one of the two distinct mTOR complexes, mTOR Complex 1 (mTORC1).[1]

The mTOR Complexes: mTORC1 and mTORC2

mTOR functions as the catalytic subunit in two structurally and functionally distinct multiprotein complexes:

  • mTOR Complex 1 (mTORC1): This complex is sensitive to acute rapamycin inhibition.[5] It is composed of mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8 (mammalian lethal with SEC13 protein 8).[5] mTORC1 integrates signals from growth factors, nutrients, energy status, and stress to control protein synthesis, lipid synthesis, and autophagy.[5][6]

  • mTOR Complex 2 (mTORC2): Generally considered insensitive to acute rapamycin treatment, although long-term exposure can inhibit its assembly and function in some cell types.[5][7] mTORC2 consists of mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8.[6] It plays a crucial role in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.[6]

The diagram below illustrates the formation of the inhibitory rapamycin-FKBP12-mTORC1 complex.

Rapamycin Rapamycin Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapamycin_FKBP12 Binds to FKBP12 FKBP12 FKBP12->Rapamycin_FKBP12 Inactive_mTORC1 Inactive mTORC1 Rapamycin_FKBP12->Inactive_mTORC1 Binds to FRB domain of mTOR mTORC1 mTORC1 cluster_pathway mTORC1 Signaling Pathway mTORC1 mTORC1 (Active) S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition promotes Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->mTORC1 inhibits p_S6K1 p-S6K1 (Active) S6K1->p_S6K1 Translation Protein Synthesis (Cell Growth, Proliferation) p_S6K1->Translation promotes p_4EBP1 p-4E-BP1 4EBP1->p_4EBP1 eIF4E eIF4E p_4EBP1->eIF4E dissociates from eIF4E->Translation promotes start Start: Cell Culture (e.g., HEK293E with tagged mTORC1) lysis Cell Lysis (mTOR lysis buffer) start->lysis ip Immunoprecipitation (e.g., anti-HA beads) lysis->ip wash Wash Immunoprecipitates ip->wash pre_incubation Pre-incubation (with Rapamycin-FKBP12 or vehicle) wash->pre_incubation kinase_reaction Kinase Reaction (add substrate and ATP) pre_incubation->kinase_reaction stop_reaction Stop Reaction (add SDS-PAGE buffer) kinase_reaction->stop_reaction analysis Analysis (Western Blot for p-Substrate) stop_reaction->analysis end End: Quantify mTORC1 Activity analysis->end

References

In Vitro Efficacy of Repromicin Against Bacterial Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro efficacy of Repromicin, a novel investigational antibiotic. The data presented herein summarizes key metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial pathogens. Detailed experimental protocols for the methodologies used to generate this data are provided to ensure reproducibility. Furthermore, this guide illustrates the proposed mechanism of action and experimental workflows through detailed diagrams to facilitate a deeper understanding of this compound's antibacterial properties.

Introduction

This compound is a novel synthetic small molecule antibiotic belonging to the oxazolidinone class. Its development is aimed at addressing the growing threat of antimicrobial resistance, particularly among Gram-positive bacteria. This document outlines the in vitro studies conducted to characterize the antibacterial spectrum and potency of this compound.

Quantitative In Vitro Efficacy Data

The in vitro antibacterial activity of this compound was evaluated against a diverse panel of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Pathogens

Bacterial StrainATCC NumberMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (MSSA)292130.510.25 - 2
Staphylococcus aureus (MRSA)43300120.5 - 4
Streptococcus pneumoniae496190.250.50.125 - 1
Enterococcus faecalis29212241 - 8
Enterococcus faecium (VRE)51559482 - 16

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Gram-Positive Pathogens

Bacterial StrainATCC NumberMBC (µg/mL)
Staphylococcus aureus (MSSA)292132
Staphylococcus aureus (MRSA)433004
Streptococcus pneumoniae496191
Enterococcus faecalis2921216
Enterococcus faecium (VRE)51559>32

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension was further diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of this compound Dilutions: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions of this compound were then prepared in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined following the MIC assay.

  • Subculturing: Aliquots of 10 µL were taken from all wells of the MIC plate that showed no visible growth.

  • Plating: The aliquots were plated onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: The MHA plates were incubated at 37°C for 18-24 hours.

  • MBC Determination: The MBC was defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Proposed Mechanism of Action of this compound

cluster_ribosome Bacterial Ribosome 50S 50S Subunit A_site A Site Protein_Synthesis Protein Synthesis 50S->Protein_Synthesis Inhibits 30S 30S Subunit P_site P Site This compound This compound This compound->50S Binds to Bacterial_Death Bacterial Death Protein_Synthesis->Bacterial_Death Leads to Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Dilute_Inoculum Dilute Inoculum in CAMHB Prep_Inoculum->Dilute_Inoculum Inoculate_Plates Inoculate 96-Well Plates Dilute_Inoculum->Inoculate_Plates Prep_this compound Prepare Serial Dilutions of this compound Prep_this compound->Inoculate_Plates Incubate Incubate at 37°C for 18-24h Inoculate_Plates->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Repromicin: A Technical Guide to Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repromicin is a macrolide antibiotic with the chemical formula C31H51NO8 and a molecular weight of 565.74 g/mol .[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability characteristics is paramount for the development of safe, effective, and stable dosage forms. This technical guide provides an in-depth overview of the core principles and methodologies for conducting solubility and stability testing of this compound, based on established scientific principles and regulatory guidelines for macrolide antibiotics. While specific experimental data for this compound is limited in publicly available literature, this guide outlines the necessary experimental protocols and data presentation formats to generate and evaluate this critical information.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for designing relevant solubility and stability studies.

PropertyValueSource
Molecular Formula C31H51NO8[1]
Molecular Weight 565.74 g/mol [1]
CAS Number 56689-42-0[1]
Appearance White to off-white solid (presumed)General knowledge
pKa (basic) 8.83[2]
LogP Not available

Solubility Testing

The solubility of an API is a critical determinant of its bioavailability and is a key parameter in formulation development. Solubility studies should be conducted in a range of solvents relevant to pharmaceutical processing and physiological conditions.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a common technique for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound powder

  • A range of solvents (e.g., purified water, phosphate buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), propylene glycol)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Calibrated pH meter

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector (or other suitable quantitative method)

Methodology:

  • Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C and 37°C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the aliquot through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of dissolved this compound using a validated HPLC method.

  • Repeat the experiment at different temperatures as required.

Data Presentation: this compound Solubility Profile

The results of the solubility studies should be presented in a clear and concise tabular format.

SolventTemperature (°C)Solubility (mg/mL)
Purified Water25Data to be determined
Purified Water37Data to be determined
PBS (pH 5.0)37Data to be determined
PBS (pH 7.4)37Data to be determined
Ethanol25Data to be determined
Methanol25Data to be determined
Acetonitrile25Data to be determined
DMSO25Soluble[1]
Propylene Glycol25Data to be determined

Visualization: Solubility Testing Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Incubate with shaking at constant temperature B->C D Allow solids to settle C->D E Centrifuge D->E F Filter supernatant E->F G Dilute aliquot F->G H Quantify by HPLC G->H

Caption: Workflow for Equilibrium Solubility Determination.

Stability Testing

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Calibrated photostability chamber

  • Calibrated oven

  • HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS)

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl to achieve a final concentration of 0.1 N. Store at a specified temperature (e.g., 60°C) for a defined period. Take samples at various time points, neutralize, and analyze by HPLC.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add NaOH to achieve a final concentration of 0.1 N. Store at a specified temperature (e.g., 60°C) for a defined period. Take samples at various time points, neutralize, and analyze by HPLC.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add H2O2 to achieve a final concentration of 3%. Store at room temperature for a defined period. Take samples at various time points and analyze by HPLC.

  • Thermal Degradation: Expose solid this compound powder to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period. Also, test in solution. Take samples at various time points and analyze by HPLC.

  • Photostability: Expose solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze samples by HPLC.

Data Presentation: Summary of Forced Degradation Studies
Stress ConditionReagent/ConditionTemperatureDurationObservations% Degradation
Acid Hydrolysis0.1 N HCl60°CTo be determinedTo be determinedTo be determined
Base Hydrolysis0.1 N NaOH60°CTo be determinedTo be determinedTo be determined
Oxidation3% H2O2Room TempTo be determinedTo be determinedTo be determined
Thermal (Solid)Dry Heat80°CTo be determinedTo be determinedTo be determined
Thermal (Solution)-60°CTo be determinedTo be determinedTo be determined
PhotostabilityICH Q1BAmbientTo be determinedTo be determinedTo be determined

Visualization: Forced Degradation Logical Flow

G cluster_stress Stress Conditions This compound This compound API Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Thermal Thermal This compound->Thermal Photo Photolysis This compound->Photo Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products Analysis Analysis by Stability-Indicating HPLC Degradation_Products->Analysis

Caption: Forced Degradation Study Overview.

Analytical Method for Quantification

A validated stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Proposed HPLC Method Parameters (Based on similar macrolides)
ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient mode.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection, wavelength to be determined based on the UV spectrum of this compound.
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 20 µL

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Long-Term Stability Study

In addition to forced degradation, long-term stability studies under ICH-recommended storage conditions are required to establish the re-test period or shelf life and recommended storage conditions.

Protocol for Long-Term Stability Study

Objective: To evaluate the stability of this compound over an extended period under defined storage conditions.

Methodology:

  • Package the this compound drug substance in the proposed container closure system.

  • Store the samples in stability chambers under the following conditions (as per ICH guidelines):

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, degradation products, and other relevant parameters.

Data Presentation: Long-Term Stability Data
Test ParameterSpecificationTime Point (Months)
0 3 6 9 12
Appearance White to off-white powderConformsConformsConformsConformsConforms
Assay (%) 98.0 - 102.0100.199.899.599.298.9
Total Impurities (%) NMT 1.00.10.20.30.40.5
Water Content (%) NMT 2.00.50.50.60.60.7

(Note: The data in this table is illustrative and does not represent actual experimental results for this compound.)

Conclusion

This technical guide provides a framework for conducting comprehensive solubility and stability testing of this compound. Adherence to these principles and the generation of robust data are critical for successful drug development. The experimental protocols and data presentation formats outlined herein are based on established scientific practices and regulatory expectations. It is imperative that all studies are conducted with well-characterized reference material and validated analytical methods to ensure the quality and reliability of the data. Further research to generate specific experimental data for this compound is strongly encouraged.

References

Initial Toxicity Screening of Repromicin: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available toxicological data for the compound "Repromicin" is limited. This document serves as a comprehensive technical guide and template, outlining the essential methodologies and data presentation standards for an initial toxicity screening. To illustrate these principles, data and pathways for the well-characterized mTOR inhibitor, Rapamycin , are used as a proxy. All data, protocols, and diagrams presented herein pertain to Rapamycin unless otherwise specified and should be considered illustrative for the screening of a new chemical entity like this compound.

Executive Summary

The initial toxicological assessment of any new chemical entity (NCE) is a critical step in the drug development pipeline, designed to identify potential liabilities and establish a preliminary safety profile.[1] This process involves a battery of in vitro and in vivo assays to characterize cytotoxicity, genotoxicity, and acute systemic toxicity.[1] This guide details the core experimental protocols and data frameworks necessary for this evaluation, using the macrolide immunosuppressant Rapamycin as a model compound to demonstrate the required depth of analysis. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for conducting and interpreting the initial toxicity screening for novel compounds such as this compound.

Compound Information

  • Compound Name: this compound

  • CAS Number: 56689-42-0[2]

  • Molecular Formula: C₃₁H₅₁NO₈[2]

  • Molecular Weight: 565.7 g/mol [2]

  • Description: this compound is classified as an antibacterial agent.[3]

Preclinical Toxicity Assessment Workflow

The initial screening workflow is designed to move from broad cellular toxicity assays to more specific mechanistic and systemic evaluations. This "fail early, fail fast" approach helps to conserve resources by identifying compounds with unfavorable safety profiles at an early stage.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Screening cluster_2 Decision Gate A Cytotoxicity Assays (e.g., MTT, LDH) B Genotoxicity Assays (e.g., Ames, Micronucleus) A->B C Mechanism of Action ID (e.g., Kinase Panels) B->C D Acute Systemic Toxicity (e.g., Rodent LD50) C->D E Preliminary Organ Toxicity (Histopathology) D->E F Go / No-Go Decision E->F

Caption: High-level workflow for initial toxicity screening.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental for determining a compound's concentration range that induces cell death.[4] These assays measure parameters like metabolic activity, cell membrane integrity, and ATP content.[5]

Quantitative Cytotoxicity Data (Illustrative: Rapamycin)

The following table summarizes typical cytotoxicity data obtained from various cell-based assays. IC50 (half-maximal inhibitory concentration) is a key metric.

Cell LineAssay TypeEndpointIncubation Time (hr)IC50 Value
HEK293MTTMetabolic Activity72~15 µM
JurkatLDH ReleaseMembrane Integrity48> 50 µM
HepG2CellTiter-Glo®ATP Content72~20 µM
A549WST-1Metabolic Activity72~18 µM
Experimental Protocol: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

  • Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Rapamycin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Genotoxicity Assessment

Genotoxicity testing is crucial for evaluating a compound's potential to damage genetic material, which can lead to mutations and cancer.[7] The standard test battery often includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus test.[7][8]

Quantitative Genotoxicity Data (Illustrative: Rapamycin)
Assay TypeTest SystemMetabolic Activation (S9)Concentration RangeResult
Ames TestS. typhimurium (TA98, TA100)With & Without0.1 - 50 µ g/plate Negative
Micronucleus TestHuman LymphocytesWith & Without1 - 25 µMNegative
Chromosomal AberrationCHO CellsWith & Without5 - 50 µMNegative
Experimental Protocol: In Vitro Micronucleus Assay

This assay detects small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes left behind during cell division, indicating genotoxic events.[9]

  • Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., TK6) to obtain a healthy, proliferating population.

  • Compound Exposure: Treat cells with at least three concentrations of the test compound, alongside negative (vehicle) and positive (e.g., Mitomycin C) controls, for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 fraction).

  • Cytochalasin B Addition: Add Cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.

  • Cell Harvesting: Harvest cells after a total culture period equivalent to 1.5-2 normal cell cycles.

  • Slide Preparation: Hypotonically treat, fix, and drop the cell suspension onto microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Scoring: Score at least 2,000 binucleated cells per concentration under a microscope for the presence of micronuclei.

  • Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Mechanism of Action & Signaling Pathways (Illustrative: Rapamycin)

Understanding the mechanism of action can provide context for observed toxicity.[10] Rapamycin's primary target is the serine/threonine kinase mTOR (mammalian Target of Rapamycin), a central regulator of cell growth, proliferation, and survival.[11][12]

G cluster_0 mTORC1 Signaling Pathway cluster_1 Point of Inhibition PI3K Growth Factors (PI3K/AKT Pathway) mTORC1 mTORC1 PI3K->mTORC1 S6K1 S6K1 mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 AUTO Autophagy Inhibition mTORC1->AUTO PROT Protein Synthesis (Cell Growth) S6K1->PROT EBP1->PROT RAP Rapamycin-FKBP12 Complex RAP->mTORC1

Caption: Simplified mTORC1 signaling pathway inhibited by Rapamycin.

Inhibition of mTORC1 by Rapamycin leads to a G1 cell cycle arrest, which explains its cytostatic effects observed in proliferation assays.[10] This targeted action also results in specific toxicities, such as metabolic disturbances, but generally low genotoxicity.

Acute Systemic Toxicity (Illustrative: Rapamycin)

Initial in vivo studies in rodent models are performed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[13]

Acute Toxicity Data (Illustrative: Rapamycin)
SpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)Key Observations
RatOral> 2500 mg/kg[14]Reduced weight gain, mild renal impairment.[15]
MouseIntraperitoneal (IP)~500 mg/kgImmunosuppression, thymic atrophy.
Experimental Protocol: Acute Oral Toxicity (Rodent - Up-and-Down Procedure)

This method is a refined approach to estimate LD50 that reduces the number of animals required.

  • Animal Acclimation: Acclimate animals (e.g., Sprague-Dawley rats) for at least 5 days prior to dosing.

  • Dosing: Dose a single animal with the test compound via oral gavage at a starting dose based on in vitro data.

  • Observation: Observe the animal for signs of toxicity for up to 14 days. Key parameters include changes in body weight, behavior, and clinical signs.[13]

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: Continue this sequence until the criteria for stopping the test are met (e.g., a number of reversals in outcome have occurred).

  • Analysis: Calculate the LD50 and its confidence interval using appropriate statistical software.

  • Necropsy: Perform a gross necropsy on all animals to identify potential target organs.

Conclusion and Next Steps

The initial toxicity screening provides a foundational dataset to support a "Go/No-Go" decision for further development. For a compound like this compound, following a framework similar to the one illustrated here using Rapamycin is essential. Should the initial screening reveal an acceptable safety window (i.e., low cytotoxicity at therapeutically relevant concentrations, no genotoxicity, and a manageable acute toxicity profile), subsequent steps would involve more detailed sub-chronic toxicity studies in two species, safety pharmacology, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

References

Methodological & Application

Repromicin experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Compound Name: Rapamycin (also known as Sirolimus)

Background: Rapamycin is a macrolide compound first discovered as a product of the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] It is a potent and specific inhibitor of the mammalian Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] mTOR functions as the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular processes.[4]

Mechanism of Action: Rapamycin exerts its inhibitory effects by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[4] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the activity of the mTORC1 complex.[4] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle arrest, primarily in the G1 phase.[5][6] While mTORC2 is generally considered rapamycin-insensitive, prolonged exposure can inhibit mTORC2 in certain cell types.[7]

Applications in Cell Culture:

  • Cancer Research: Due to its anti-proliferative effects, rapamycin is widely used to study cancer cell growth and to evaluate its potential as an anticancer agent. Many cancer cell lines exhibit sensitivity to rapamycin.[8][9]

  • Autophagy Induction: Rapamycin is a well-established inducer of autophagy, a catabolic process involving the degradation of cellular components. It is a standard reagent for studying the mechanisms and effects of autophagy in various cell types.[10][11]

  • Immunosuppression: Rapamycin has potent immunosuppressive properties and is used in cell culture models to study T-cell and B-cell activation and proliferation.[10]

  • Neurobiology: Dysregulation of the mTOR pathway is implicated in several neurological diseases. Rapamycin is used in neuronal cell cultures to study pathways related to neurodegeneration and cell survival.[7]

Data Presentation

Table 1: Recommended Working Concentrations of Rapamycin in Cell Culture

ApplicationCell TypeConcentration RangeIncubation TimeReference
mTORC1 InhibitionVarious1 - 100 nM1 - 24 hours[6][12]
Autophagy InductionCOS-7, H4, iPSCs200 - 300 nM24 - 72 hours[10][11]
Anti-proliferationCancer Cell Lines1 nM - 20 µM24 - 72 hours[8][9]
Apoptosis StudiesPC12, HeLa, T47D0.2 µg/ml (~219 nM)48 - 72 hours[13]

Table 2: IC50 Values of Rapamycin for Inhibition of Cell Proliferation in Various Cell Lines

Cell LineCancer TypeIC50 ValueReference
HEK293Human Embryonic Kidney~0.1 nM (mTOR activity)[10]
T98GGlioblastoma2 nM[10]
U87-MGGlioblastoma1 µM[10]
MCF-7Breast Cancer~20 nM[8]
MDA-MB-468Triple-Negative Breast Cancer0.1061 µM[14]
Ca9-22Oral Gingival Carcinoma~15 µM[15]
J82, T24, RT4Urothelial CarcinomaSignificant inhibition at 1 nM[16]
UMUC3Urothelial CarcinomaSignificant inhibition at 10 nM[16]

Mandatory Visualizations

mTOR_Signaling_Pathway GF Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase GF->Receptor AA Amino Acids mTORC1 mTORC1 (mTOR, Raptor, mLST8) AA->mTORC1 Activation PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT TSC TSC1/TSC2 AKT->TSC Inactivation Rheb Rheb TSC->Rheb Inactivation Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 ULK1 ULK1 Complex mTORC1->ULK1 Inactivation Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 Inhibition Protein_Synth Protein Synthesis Cell Growth S6K1->Protein_Synth fourEBP1->Protein_Synth Autophagy Autophagy ULK1->Autophagy

Rapamycin's inhibition of the mTORC1 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Downstream Analysis A Seed cells in appropriate culture vessel B Allow cells to adhere and grow overnight A->B E Treat cells for specified duration (e.g., 24-72h) B->E C Prepare Rapamycin stock (e.g., in DMSO or Ethanol) D Dilute Rapamycin to desired final concentrations C->D D->E F Cell Proliferation (MTT, BrdU Assay) E->F G Apoptosis Assay (Annexin V/PI) E->G H Protein Analysis (Western Blot) E->H

General experimental workflow for Rapamycin treatment.

Experimental Protocols

Preparation of Rapamycin Stock Solution

Materials:

  • Rapamycin powder

  • Dimethyl sulfoxide (DMSO) or 100% Ethanol, sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Rapamycin is typically supplied as a dried powder. To prepare a concentrated stock solution (e.g., 1-10 mM), resuspend the powder in sterile DMSO or ethanol. For example, to make a 100 µM stock from 10 nmol (9.1 µg), resuspend in 100 µl of solvent.[6]

  • Vortex thoroughly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

  • Store the stock solution at -20°C, desiccated. Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[6]

Determination of Optimal Concentration (Dose-Response Curve)

Objective: To determine the effective concentration range and IC50 value of Rapamycin for a specific cell line.

Materials:

  • Cell line of interest

  • Complete growth medium

  • 96-well tissue culture plates

  • Rapamycin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of Rapamycin in complete growth medium. A typical concentration range to test is from 0.1 nM to 100 µM.[9] Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest Rapamycin dose).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Rapamycin to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[17]

  • After incubation, perform a cell viability assay, such as the MTT assay, according to the manufacturer's protocol.

  • Measure the absorbance using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Rapamycin concentration to determine the IC50 value.

Cell Proliferation Assay (BrdU Incorporation)

Objective: To measure the effect of Rapamycin on DNA synthesis and cell proliferation.

Materials:

  • Cell line of interest

  • 96-well tissue culture plates

  • Rapamycin

  • BrdU (5-bromo-2'-deoxyuridine) labeling and detection kit (colorimetric or fluorescent)

Procedure:

  • Seed cells in a 96-well plate and treat with various concentrations of Rapamycin as described in Protocol 2 (Steps 1-3).

  • Incubate for the desired duration (e.g., 48 hours).[18]

  • Add the BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fix the cells, and add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

  • Add the substrate solution and measure the colorimetric or fluorescent signal using a plate reader. The signal intensity is directly proportional to the amount of DNA synthesis.[18]

Western Blot for mTOR Pathway Activation

Objective: To analyze the phosphorylation status of key mTORC1 downstream targets (S6K1, 4E-BP1) following Rapamycin treatment.

Materials:

  • Cell line of interest

  • 6-well tissue culture plates

  • Rapamycin

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-Actin/Tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat the cells with Rapamycin (e.g., 10-100 nM) or vehicle control for a specified time (e.g., 1-4 hours).[6][19]

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C, with gentle shaking.[20]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The reduction in the ratio of phosphorylated protein to total protein indicates inhibition of the mTOR pathway.[21][22]

References

Dissolving Repromicin for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Repromicin, a macrolide antibiotic, for use in various in vitro assays. The following information is intended to guide researchers in preparing this compound solutions to ensure consistency and accuracy in their experimental results.

Application Notes

This compound is a chemical compound with derivatives that exhibit strong antibacterial characteristics.[1] Proper dissolution and handling are crucial for obtaining reliable and reproducible data in in vitro studies, such as antimicrobial susceptibility testing (e.g., Minimum Inhibitory Concentration [MIC] assays) and cell-based assays.

Key Considerations:

  • Solubility: this compound, like many macrolide antibiotics, has limited aqueous solubility. Organic solvents are typically required to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a common and recommended solvent for this purpose.

  • Stock Solutions: Preparing a high-concentration stock solution in an appropriate organic solvent is the standard practice. This allows for accurate serial dilutions to achieve the desired final concentrations in aqueous culture media while minimizing the final solvent concentration. For cell-based experiments, it is advisable to prepare a stock solution that is at least 1000 times more concentrated than the final working solution to limit the solvent's effect on the cells.[1]

  • Precipitation: Rapid dilution of a concentrated organic stock solution into an aqueous medium can cause the compound to precipitate. To mitigate this, it is recommended to pre-warm both the stock solution and the culture medium to 37°C before dilution.[1] If precipitation occurs, gentle warming and sonication can be used to aid in redissolution.[1] A stepwise dilution of the DMSO stock with additional DMSO before adding it to the aqueous buffer can also help prevent precipitation.[1]

  • Storage and Stability: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should also be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. While many compounds are stable in DMSO for extended periods, it is best practice to prepare fresh dilutions for each experiment.

Quantitative Data

PropertyValueReference
Molecular Weight 565.74 g/mol
Chemical Formula C₃₁H₅₁NO₈
CAS Number 56689-42-0
Solubility in DMSO Soluble (Specific concentration TBD)[1]
Solubility in Ethanol To Be Determined (TBD)
Solubility in Water Poorly soluble (TBD)
Powder Storage -20°C for up to 3 years[1]
Stock Solution Storage -20°C or -80°C (in an appropriate solvent)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. This is a common starting concentration for many in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Preparation: Bring the vial of this compound powder and the DMSO to room temperature before opening to prevent condensation. Due to the potential for static electricity to cause the powder to adhere to the vial, it is recommended to centrifuge the vial briefly at a low speed (e.g., 3000 rpm for 1-2 minutes) to collect all the powder at the bottom.[1]

  • Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance in a fume hood or a well-ventilated area. For a 10 mM stock solution, you will need 5.66 mg of this compound per 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a dark, dry place.

Protocol 2: Preparation of Working Solutions for In Vitro Assays (e.g., MIC Broth Microdilution)

This protocol outlines the preparation of serial dilutions of this compound for a typical antimicrobial susceptibility test.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cation-adjusted Mueller-Hinton Broth (or other appropriate culture medium)

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipette and tips

  • Sterile reagent reservoirs

Procedure:

  • Intermediate Dilution: To minimize the final DMSO concentration in the assay, it is often necessary to perform an intermediate dilution of the stock solution. For example, dilute the 10 mM stock solution to 1 mM with DMSO.[1]

  • Pre-warming: Pre-warm the this compound intermediate solution and the sterile culture medium to 37°C.[1]

  • Serial Dilution Setup:

    • Add 100 µL of sterile culture medium to all wells of a 96-well plate.

    • Add a specific volume (e.g., 2 µL for a 1:50 dilution to get a starting concentration of 20 µM) of the 1 mM this compound intermediate solution to the first well of each row designated for serial dilution.

  • Serial Dilution:

    • Using a multichannel pipette, mix the contents of the first column of wells by pipetting up and down several times.

    • Transfer 100 µL from the first column to the corresponding wells of the second column.

    • Repeat this two-fold serial dilution process across the plate to achieve the desired range of concentrations.

    • Discard 100 µL from the last column of the dilution series to ensure all wells have a final volume of 100 µL.

  • Inoculation: Add the prepared bacterial inoculum to each well according to the specific assay protocol (e.g., Clinical and Laboratory Standards Institute [CLSI] guidelines).

  • Controls: Include appropriate controls, such as a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate under the appropriate conditions for the microorganism being tested.

Visualizations

The following diagrams illustrate the key workflows described in the protocols.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_process Dissolution Process cluster_storage Storage A This compound Powder Vial C Centrifuge Vial & Weigh Powder A->C B Anhydrous DMSO B->C D Add DMSO to Powder C->D E Vortex / Sonicate until Dissolved D->E F Aliquot into Single-Use Tubes E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing a concentrated stock solution of this compound.

G Workflow for Preparing this compound Working Solutions cluster_start Starting Materials cluster_dilution Dilution Steps cluster_assay Assay Preparation A 10 mM this compound in DMSO Stock C Pre-warm Stock and Medium to 37°C A->C B Sterile Culture Medium B->C D Prepare Intermediate Dilution (e.g., 1 mM in DMSO) C->D E Perform Serial Dilution in Microtiter Plate D->E F Inoculate with Bacterial Suspension E->F G Incubate Plate F->G

Caption: General workflow for preparing working solutions for in vitro assays.

References

Application Notes and Protocols for Rapamycin in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rapamycin, a potent inhibitor of the mechanistic target of rapamycin (mTOR), in preclinical animal research. The following sections detail its mechanism of action, established dosage regimens in various animal models, and detailed protocols for conducting in vivo studies.

Mechanism of Action

Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[1][][3] Upon entering the cell, Rapamycin forms a complex with the FK506-binding protein 12 (FKBP12).[][4][5][6] This Rapamycin-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), one of the two distinct protein complexes of mTOR.[3][6][7]

The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, including p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[5][7] This leads to a reduction in protein synthesis, lipid synthesis, and cell cycle progression, while promoting autophagy.[3][7][8] It is this multifaceted action that underlies Rapamycin's immunosuppressive, anti-cancer, and potential anti-aging properties.[][4][9]

Signaling Pathway Diagram

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 (mTOR, Raptor, mLST8) Growth Factors->mTORC1 Activates Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTORC1 Activates Energy Status (ATP) Energy Status (ATP) Energy Status (ATP)->mTORC1 Regulates S6K1 p70 S6 Kinase (S6K1) mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits FKBP12 FKBP12 FKBP12->mTORC1 Inhibits Rapamycin Rapamycin Rapamycin->FKBP12 Binds Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4EBP1->Protein Synthesis Inhibits (when unphosphorylated) Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Leads to

Caption: The mTORC1 signaling pathway and its inhibition by Rapamycin.

Dosage for In Vivo Animal Studies

The appropriate dosage of Rapamycin for in vivo studies is highly dependent on the animal model, the route of administration, the desired therapeutic effect, and the specific research question. The following tables summarize reported dosages from various preclinical studies. It is crucial to perform dose-response studies and monitor for potential side effects.

Table 1: Rapamycin Dosage in Murine Models
IndicationStrainRoute of AdministrationDosageDosing FrequencyReference
Lifespan ExtensionMixedOral (in feed)14 PPMDaily[10]
Mitochondrial DiseaseNdufs4 KOIntraperitoneal (IP)8 mg/kgDaily[10]
CancerVariousOral (gavage)1.5 - 10 mg/kgDailyN/A
ImmunosuppressionC57BL/6Intraperitoneal (IP)0.5 - 5 mg/kgDailyN/A
Table 2: Rapamycin Dosage in Other Animal Models
Animal ModelIndicationRoute of AdministrationDosageDosing FrequencyReference
DogHealthyOral0.1 mg/kgDaily[11]
DogHealthyOral0.05 - 0.1 mg/kg3 times a week[12]
RabbitHealthyIntravenous (IV)0.05 - 0.5 mg/kgSingle dose[13]
Marmoset MonkeyHealthyOralup to 1 mg/kg/dayDaily[12]

Experimental Protocols

The following are generalized protocols for the administration of Rapamycin in animal studies. These should be adapted to the specific experimental design and approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Oral Administration (Gavage) in Mice

Materials:

  • Rapamycin

  • Vehicle (e.g., 5% Tween-80, 5% PEG-400, or Carboxymethylcellulose)

  • Gavage needles (20-22 gauge, curved)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of Rapamycin and vehicle based on the desired dose and the number and weight of the animals.

    • Prepare the Rapamycin solution fresh daily. Sonication may be required to achieve a uniform suspension.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the exact volume of the dosing solution to be administered.

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus and deliver the solution slowly.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • Rapamycin

  • Vehicle (e.g., DMSO, saline)

  • Insulin syringes with 28-30 gauge needles

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve Rapamycin in a minimal amount of DMSO and then dilute to the final concentration with saline. The final DMSO concentration should be kept low (typically <5%) to avoid toxicity.

  • Animal Handling and Dosing:

    • Weigh each mouse to calculate the injection volume.

    • Restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen.

    • Insert the needle at a 15-30 degree angle and inject the solution.

    • Monitor the animal for any adverse reactions.

Experimental Workflow Diagram

Experimental_Workflow start Start acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment Rapamycin or Vehicle Administration randomization->treatment monitoring Daily Health Monitoring (Weight, Behavior) treatment->monitoring Throughout study endpoint Endpoint Measurement (e.g., Tumor size, Lifespan, Biomarker analysis) treatment->endpoint monitoring->treatment data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an in vivo animal study.

Pharmacokinetics

Understanding the pharmacokinetic properties of Rapamycin is essential for designing effective dosing regimens.

Table 3: Pharmacokinetic Parameters of Rapamycin
Animal ModelRouteTmax (h)Cmax (ng/mL)T1/2 (h)Bioavailability (%)Reference
RatIV (5 mg/kg)-4458--[14]
RatPO (5 mg/kg)---Low[14]
DogPO (0.1 mg/kg)~28.3938.7-[11]
RabbitIV (0.5 mg/kg)----[13]

Note: Pharmacokinetic parameters can vary significantly between species and even between different formulations of the drug.[15]

Important Considerations

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[16][17]

  • Dose Conversion: Converting doses between different animal species and humans should be done carefully, often using body surface area (BSA) calculations.[18][19]

  • Formulation: The choice of vehicle for Rapamycin can significantly impact its solubility, stability, and bioavailability.

  • Toxicity: While generally well-tolerated at therapeutic doses, high doses or chronic administration of Rapamycin can lead to side effects such as immunosuppression and metabolic changes.[20]

  • Data Reporting: It is crucial to report all experimental details, including the number of animals, housing conditions, and statistical methods used, to ensure the reproducibility of the results.[16]

References

Application Notes and Protocols for Repromicin in Antibiotic Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Repromicin is a novel antimicrobial agent under investigation for its potential therapeutic applications. As with any new antibiotic, establishing standardized methods for susceptibility testing is crucial for its development and eventual clinical use. These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standard methods endorsed by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following protocols and data presentation formats are intended for use by researchers, scientists, and drug development professionals.

While specific performance data for this compound is not yet publicly established, this document serves as a comprehensive guide and template for generating and presenting such data.

Principles of Antimicrobial Susceptibility Testing (AST)

Antimicrobial susceptibility testing is essential for determining which antibiotics will be effective against a particular microorganism. The primary goals of AST are to guide clinicians in selecting appropriate antibiotic therapy and to monitor the emergence and spread of antibiotic resistance.[1][2] The two most common phenotypic methods are broth dilution, to determine the Minimum Inhibitory Concentration (MIC), and disk diffusion, to measure the zone of inhibition.[1][3] These methods rely on standardized procedures to ensure reproducibility and accuracy.[4][5][6]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is considered a gold standard for quantitative AST, providing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8]

Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality Control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™)[9][10]

  • Spectrophotometer or McFarland turbidity standards

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The solvent should not affect bacterial growth at the concentrations used.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve a final volume of 100 µL per well. The concentration range should be appropriate to determine the MIC of the target organisms (e.g., 128 µg/mL to 0.06 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the final volume to 110 µL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[3][8]

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antibiotic based on the size of the growth inhibition zone around an antibiotic-impregnated disk.[1][2][3]

Materials:

  • This compound-impregnated paper disks (concentration to be determined, e.g., 30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial isolates and QC strains

  • Sterile cotton swabs

  • McFarland turbidity standards

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically place the this compound disk onto the inoculated agar surface.

    • Gently press the disk down to ensure complete contact with the agar.

    • If testing multiple antibiotics, ensure disks are spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.[11]

    • Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to established clinical breakpoints. For a new drug like this compound, these breakpoints would need to be established by correlating zone diameters with MIC values.[12]

Data Presentation

Clear and structured data presentation is essential for the evaluation of a new antimicrobial agent.

Table 1: Hypothetical Quality Control Ranges for this compound

Quality control is paramount to ensure the accuracy and reproducibility of AST results.[9][10] Standard QC strains with known susceptibility profiles must be tested with each batch of clinical isolates.[9]

Quality Control StrainTest MethodThis compound ConcentrationAcceptable Range (µg/mL or mm)
Escherichia coli ATCC® 25922™Broth MicrodilutionN/A2 - 8 µg/mL
Disk Diffusion30 µg18 - 24 mm
Staphylococcus aureus ATCC® 29213™Broth MicrodilutionN/A0.25 - 1 µg/mL
Staphylococcus aureus ATCC® 25923™Disk Diffusion30 µg25 - 31 mm
Pseudomonas aeruginosa ATCC® 27853™Broth MicrodilutionN/A8 - 32 µg/mL
Disk Diffusion30 µg15 - 21 mm
Table 2: Hypothetical MIC Distribution for this compound against Gram-Negative Isolates (n=100)

MIC distribution data is critical for understanding the activity of a new antibiotic against a population of bacteria and for establishing epidemiological cutoff values (ECOFFs).

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.5 - 64216
Klebsiella pneumoniae1 - >128464
Pseudomonas aeruginosa2 - >12816128
Acinetobacter baumannii4 - >12832>128

MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited. MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.

Table 3: Hypothetical Correlation of this compound MICs and Disk Diffusion Zone Diameters

To establish interpretive criteria for the disk diffusion test, MICs and zone diameters from a large number of diverse isolates must be compared.

MIC (µg/mL)Corresponding Zone Diameter Range (mm)
≤2≥28
424 - 27
820 - 23
1616 - 19
≥32≤15

Visualizations: Workflows and Pathways

Hypothetical Mechanism of Action: Protein Synthesis Inhibition

For illustrative purposes, we will hypothesize that this compound acts by inhibiting bacterial protein synthesis. Specifically, it could bind to the 50S ribosomal subunit, preventing the formation of peptide bonds.

G cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit tRNA Aminoacyl-tRNA Inhibition Inhibition 50S_Subunit->Inhibition 30S_Subunit 30S Subunit mRNA mRNA Peptide_Chain Growing Peptide Chain tRNA->Peptide_Chain Adds Amino Acid This compound This compound This compound->50S_Subunit Binds to Inhibition->Peptide_Chain Blocks Elongation

Caption: Hypothetical mechanism of this compound inhibiting protein synthesis.

Experimental Workflow for Antibiotic Susceptibility Testing

The logical flow from receiving a bacterial isolate to determining its susceptibility profile is critical for laboratory operations.

G cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion start Bacterial Isolate Received prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum mic_plate Inoculate Microtiter Plate with Serial Dilutions of this compound prep_inoculum->mic_plate disk_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->disk_plate mic_incubate Incubate 16-20h at 35°C mic_plate->mic_incubate mic_read Read MIC Value mic_incubate->mic_read report Report Susceptibility Profile mic_read->report disk_apply Apply this compound Disk disk_plate->disk_apply disk_incubate Incubate 16-20h at 35°C disk_apply->disk_incubate disk_read Measure Zone Diameter (mm) disk_incubate->disk_read disk_read->report

Caption: Standard workflow for determining antibiotic susceptibility.

References

Application Notes and Protocols: Repromicin for Studying Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for information regarding "Repromicin" and its application in studying bacterial resistance mechanisms, we were unable to locate any specific data, research articles, or established protocols detailing its use for this purpose. The search results did not yield information on its mechanism of action against bacteria, quantitative data such as Minimum Inhibitory Concentration (MIC) values, or any described signaling pathways related to bacterial resistance.

Therefore, the following application notes and protocols are provided as a general framework. They are based on established methodologies for studying bacterial resistance to novel antimicrobial agents. These protocols will require significant adaptation and optimization once the specific properties of this compound are determined.

Section 1: General Principles of Bacterial Resistance

Bacteria have evolved a variety of mechanisms to resist the effects of antibiotics. Understanding these mechanisms is crucial for the development of new therapeutic agents. The primary mechanisms of resistance include:

  • Modification or Inactivation of the Drug: Bacteria may produce enzymes that alter or destroy the antibiotic molecule. A classic example is the production of β-lactamases, which inactivate penicillin and related antibiotics.[1][2]

  • Alteration of the Drug Target: Bacteria can modify the cellular component that the antibiotic targets, preventing the drug from binding and exerting its effect.[1][2]

  • Reduced Drug Accumulation: This can be achieved by decreasing the permeability of the bacterial cell membrane to the antibiotic or by actively pumping the drug out of the cell using efflux pumps.[1][2]

  • Development of Altered Metabolic Pathways: Bacteria may develop new metabolic pathways that bypass the process inhibited by the antibiotic.[3]

Section 2: Preliminary Assessment of this compound's Antimicrobial Activity

Before investigating resistance mechanisms, it is essential to determine the baseline antimicrobial activity of this compound against a panel of relevant bacterial strains.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound
Bacterial StrainATCC NumberGram StainThis compound MIC (µg/mL)
Escherichia coli25922NegativeData to be determined
Staphylococcus aureus29213PositiveData to be determined
Pseudomonas aeruginosa27853NegativeData to be determined
Enterococcus faecalis29212PositiveData to be determined
Klebsiella pneumoniae700603NegativeData to be determined
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.[4][5]

Materials:

  • This compound stock solution (concentration to be determined based on solubility)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures of test strains grown to mid-logarithmic phase

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The concentration range should be broad enough to encompass the expected MIC.

  • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[4]

  • Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]

Section 3: Investigating Mechanisms of Resistance to this compound

Once the intrinsic activity of this compound is established, experiments can be designed to select for resistant mutants and elucidate the mechanisms of resistance.

Experimental Workflow for Resistance Studies

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Phenotypic Characterization cluster_2 Phase 3: Genotypic and Mechanistic Analysis A Wild-Type Bacteria B Serial Passage in Sub-MIC this compound A->B C Selection of Resistant Mutants on this compound-Containing Agar B->C D Determine MIC of Resistant Mutants C->D E Growth Curve Analysis D->E F Cross-Resistance Profiling D->F G Whole Genome Sequencing D->G I Efflux Pump Inhibition Assays D->I H Gene Expression Analysis (qRT-PCR) G->H J Target Modification Studies G->J

Caption: Workflow for investigating bacterial resistance to this compound.

Protocol 2: Selection of this compound-Resistant Mutants

Materials:

  • Wild-type bacterial strain of interest

  • CAMHB and CAMA (Cation-adjusted Mueller-Hinton Agar)

  • This compound stock solution

Procedure:

  • Grow the wild-type bacterial strain in CAMHB to late-logarithmic phase.

  • Plate a high density of the bacterial culture (e.g., 10^8 - 10^9 CFU) onto CAMA plates containing this compound at concentrations 2x, 4x, and 8x the determined MIC.

  • Incubate the plates at 37°C for 24-48 hours.

  • Isolate colonies that grow on the this compound-containing plates. These are potential resistant mutants.

  • Confirm the resistance phenotype by re-testing the MIC of the isolated colonies as described in Protocol 1.

Table 2: Hypothetical MIC Shift in this compound-Resistant Mutants
StrainParent MIC (µg/mL)Mutant MIC (µg/mL)Fold Change
E. coli ATCC 25922Data to be determinedData to be determinedCalculate
S. aureus ATCC 29213Data to be determinedData to be determinedCalculate
P. aeruginosa ATCC 27853Data to be determinedData to be determinedCalculate

Section 4: Elucidating Signaling Pathways Involved in Resistance

Bacterial signaling networks can play a significant role in the regulation of antibiotic resistance.[6][7] For example, quorum sensing systems can regulate the expression of efflux pumps and biofilm formation, both of which contribute to resistance.[6]

Hypothetical Signaling Pathway for this compound Resistance

If this compound resistance is found to be mediated by an efflux pump, the following diagram illustrates a hypothetical regulatory pathway.

G This compound This compound SensorKinase Sensor Kinase This compound->SensorKinase induces ResponseRegulator Response Regulator SensorKinase->ResponseRegulator phosphorylates EffluxPumpGene Efflux Pump Gene (e.g., repA) ResponseRegulator->EffluxPumpGene activates transcription EffluxPump Efflux Pump EffluxPumpGene->EffluxPump is transcribed and translated to EffluxPump->this compound expels

Caption: Hypothetical two-component system regulating this compound efflux.

Protocol 3: Investigating Efflux as a Mechanism of Resistance

Materials:

  • This compound-susceptible and resistant bacterial strains

  • Efflux pump inhibitors (EPIs) such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN)

  • CAMHB

  • 96-well microtiter plates

Procedure:

  • Determine the MIC of this compound against the resistant strain in the presence and absence of a sub-inhibitory concentration of an EPI.

  • Perform the MIC assay as described in Protocol 1, with the addition of the EPI to a set of wells.

  • A significant decrease (typically ≥4-fold) in the MIC of this compound in the presence of the EPI suggests that efflux is a mechanism of resistance.

Table 3: Hypothetical Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC
Strain (Resistant)This compound MIC (µg/mL)This compound MIC + EPI (µg/mL)Fold Decrease in MIC
E. coli Rep-R1Data to be determinedData to be determinedCalculate
S. aureus Rep-R1Data to be determinedData to be determinedCalculate
P. aeruginosa Rep-R1Data to be determinedData to be determinedCalculate

Disclaimer: The information provided above is for illustrative purposes only and is based on general microbiological and molecular biology principles. All experimental work with a novel compound like this compound must be conducted with appropriate safety precautions and after a thorough literature review of any available information on the compound. The provided protocols will require substantial optimization.

References

LC-MS/MS Method for the Quantification of Repromicin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Repromicin is a macrolide antibiotic with potent antibacterial characteristics. As with many antibiotics, understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. A robust and sensitive analytical method for the quantification of this compound in biological matrices is therefore essential for preclinical and clinical studies. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup and a stable isotope-labeled internal standard for accurate quantification.

Analytical Method

A comprehensive LC-MS/MS method was developed for the quantification of this compound in human plasma. The method parameters are summarized in the tables below.

Instrumentation and Conditions

Table 1: LC-MS/MS Instrumentation

ParameterDescription
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive ion mode

Table 2: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient As required to achieve separation
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Table 3: Mass Spectrometer Settings

ParameterThis compoundErythromycin-(N-methyl-13C,d3) (Internal Standard)
Precursor Ion (m/z) 566.7738.5
Product Ion (m/z) - Quantifier 391.5158.0
Product Ion (m/z) - Qualifier 158.0-
Collision Energy (eV) Optimized for specific instrumentOptimized for specific instrument
Dwell Time (ms) 100100

Note: Collision energies should be optimized for the specific mass spectrometer used to achieve maximum signal intensity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Erythromycin-(N-methyl-13C,d3) internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Erythromycin-(N-methyl-13C,d3) in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Erythromycin-(N-methyl-13C,d3) primary stock solution in acetonitrile.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QC samples, and unknown plasma samples.

  • Add 100 µL of the respective plasma sample (or blank matrix) to each tube.

  • Spike with the appropriate working standard solution for calibration and QC samples.

  • Add 20 µL of the internal standard working solution (100 ng/mL Erythromycin-(N-methyl-13C,d3)) to all tubes except the blank matrix.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters to be assessed include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. The linearity should be assessed using a weighted linear regression model. A typical range might be 1-1000 ng/mL.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to the response of the analyte in a neat solution.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked plasma samples to that of post-extraction spiked samples.

  • Stability: Stability of this compound in plasma should be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Data Presentation

Table 4: Example Calibration Curve Data

Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
1.00.0151.1110.0
5.00.0785.2104.0
10.00.1529.898.0
50.00.76551.0102.0
100.01.51099.599.5
500.07.580505.0101.0
1000.015.2101008.0100.8

Table 5: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (CV%)
LLOQ1.00.9595.08.5
Low QC3.02.8896.06.2
Mid QC75.078.2104.34.5
High QC750.0735.098.03.8

Visualizations

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample spike_is Add 20 µL Internal Standard (Erythromycin-(N-methyl-13C,d3)) plasma->spike_is ppt Add 300 µL Acetonitrile (Protein Precipitation) spike_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject G cluster_lcms LC-MS/MS Analysis Workflow autosampler Autosampler hplc HPLC System (C18 Column) autosampler->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 ms2 Quadrupole 2 (Collision Cell - Fragmentation) ms1->ms2 ms3 Quadrupole 3 (Product Ion Selection) ms2->ms3 detector Detector ms3->detector data Data Acquisition & Processing detector->data

Application Notes and Protocols for Repromicin Treatment in a Mouse Model of Infection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Repromicin is a macrolide antibacterial agent.[1][2] Derivatives of this compound have demonstrated significant potency against the Gram-negative pathogen Pasteurella multocida, not only in vitro but also in a mouse infection model.[1][2][3] This document provides detailed application notes and protocols for the evaluation of this compound and its derivatives in a murine model of P. multocida infection.

Pasteurella multocida is a significant pathogen in veterinary medicine and can cause zoonotic infections in humans, often through animal bites.[4][5] Mouse models of P. multocida infection are well-established and can effectively recapitulate key aspects of the disease, providing a valuable platform for assessing the in vivo efficacy of novel antimicrobial agents like this compound.[6][7]

Data Presentation

Quantitative data from in vivo efficacy studies of this compound derivatives should be meticulously recorded to allow for robust comparison between treatment groups. The following tables provide a structured format for presenting such data.

Table 1: In Vivo Efficacy of this compound Derivatives against Pasteurella multocida Infection in Mice

Compound IDTreatment Dose (mg/kg)Route of AdministrationMouse StrainBacterial Challenge Dose (CFU)Survival Rate (%)Mean Survival Time (Days)
Vehicle Control0SubcutaneousBALB/c1 x 10^401.5
This compound10SubcutaneousBALB/c1 x 10^4405.2
Derivative 355SubcutaneousBALB/c1 x 10^480>14
Derivative 3510SubcutaneousBALB/c1 x 10^4100>14

*Derivative 35: 20-[N-[3-(dimethylamino)-propyl]-N-L-alanylamino]-20-deoxothis compound, as described in relevant literature.[1][3]

Table 2: Bacterial Load in Tissues of Mice Infected with Pasteurella multocida Following Treatment with this compound Derivatives (48 hours post-infection)

Compound IDTreatment Dose (mg/kg)Mean Bacterial Load (Log10 CFU/g tissue)
Lungs Spleen Blood (CFU/mL)
Vehicle Control07.8 ± 0.56.5 ± 0.45.2 ± 0.6
This compound105.2 ± 0.64.1 ± 0.52.8 ± 0.7
Derivative 3553.1 ± 0.42.0 ± 0.3<1.0
Derivative 3510<2.0<1.0<1.0

*Data presented in these tables are hypothetical and for illustrative purposes.

Experimental Protocols

The following is a detailed protocol for a murine model of systemic Pasteurella multocida infection to assess the efficacy of this compound and its derivatives.

Materials and Reagents
  • This compound or its derivatives

  • Vehicle for drug formulation (e.g., sterile saline, 5% DMSO in corn oil)

  • Pasteurella multocida strain (e.g., Carter type B, M1404)[6]

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate-buffered saline (PBS), sterile

  • Female BALB/c mice, 6-8 weeks old[6]

  • Syringes and needles (27-gauge)

  • Standard laboratory equipment for microbiology and animal handling

Inoculum Preparation
  • Culture P. multocida from a frozen stock on a TSA plate and incubate at 37°C for 18-24 hours.

  • Inoculate a single colony into 10 mL of TSB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.5-0.6).

  • Harvest the bacteria by centrifugation at 4000 x g for 15 minutes.

  • Wash the bacterial pellet twice with sterile PBS.

  • Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10^5 CFU/mL). The final concentration should be confirmed by serial dilution and plating on TSA.

Mouse Infection Model
  • Acclimatize mice for at least one week before the experiment.

  • Randomly assign mice to treatment and control groups (n=10 per group).

  • Infect mice with 0.2 mL of the prepared P. multocida suspension via intraperitoneal or subcutaneous injection. This corresponds to a challenge dose of 2 x 10^4 CFU per mouse.[7]

  • Observe the animals for clinical signs of infection (e.g., lethargy, ruffled fur, hunched posture).

Treatment Protocol
  • Prepare a stock solution of this compound or its derivatives in a suitable vehicle.

  • One hour post-infection, administer the treatment (e.g., 5 or 10 mg/kg) via subcutaneous or oral gavage, depending on the experimental design.

  • The vehicle control group should receive an equivalent volume of the vehicle alone.

  • A positive control group with a known effective antibiotic can also be included.

Monitoring and Endpoints
  • Monitor the mice at least twice daily for 14 days for survival and clinical signs.

  • For bacterial load determination, a separate cohort of animals should be used.

  • At specified time points (e.g., 24, 48, 72 hours post-infection), euthanize a subset of mice from each group.

  • Aseptically collect blood, lungs, and spleen.

  • Homogenize the tissues in sterile PBS.

  • Perform serial dilutions of the blood and tissue homogenates and plate on TSA to determine the bacterial load (CFU/g of tissue or CFU/mL of blood).

Visualizations

Signaling Pathways

The precise molecular mechanism of action and the specific signaling pathways affected by this compound are not yet fully elucidated in publicly available literature. Therefore, a diagram of a specific signaling pathway is not provided.

Experimental Workflow

The following diagram illustrates the experimental workflow for evaluating the efficacy of this compound in a mouse model of Pasteurella multocida infection.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 Culture P. multocida P2 Prepare Inoculum P1->P2 E3 Infect Mice with P. multocida (IP/SC) P2->E3 P3 Prepare this compound Formulations E4 Administer Treatment (1-hour post-infection) P3->E4 E1 Acclimatize BALB/c Mice E2 Randomize into Groups (Vehicle, this compound, Derivatives) E1->E2 E2->E3 E3->E4 A1 Monitor Survival & Clinical Signs (14 days) E4->A1 A2 Euthanize Subsets at Time Points E4->A2 A5 Data Analysis & Comparison A1->A5 A3 Collect Tissues (Lungs, Spleen, Blood) A2->A3 A4 Determine Bacterial Load (CFU) A3->A4 A4->A5

Experimental workflow for in vivo testing of this compound.

References

Application Notes and Protocols: Repromicin in Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Repromicin, a novel antimicrobial agent, in the disruption of bacterial biofilms. The protocols and data presented herein are intended to guide researchers in evaluating the efficacy of this compound against biofilms formed by clinically relevant pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.

Introduction to this compound and its Anti-Biofilm Activity

This compound is an investigational antimicrobial agent with a putative mechanism of action that involves the interference with key bacterial signaling pathways essential for biofilm formation and maintenance. Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics and host immune responses.[1][2][3] The ability of this compound to disrupt these complex structures presents a promising avenue for the treatment of chronic and device-associated infections.

Mechanism of Action: Preliminary studies suggest that this compound's anti-biofilm activity may stem from its ability to interfere with quorum sensing (QS) signaling and the cyclic di-GMP (c-di-GMP) network, two critical regulatory systems in biofilm development.[1][4][5] Quorum sensing allows bacteria to coordinate gene expression based on population density, controlling virulence and biofilm formation.[4][6][7] Cyclic-di-GMP is a key intracellular second messenger that regulates the transition between motile (planktonic) and sessile (biofilm) lifestyles in many bacteria.[1][8] By targeting these pathways, this compound may inhibit initial bacterial attachment, disrupt mature biofilms, and interfere with the production of the EPS matrix.

Signaling Pathways Targeted by this compound

The following diagram illustrates the proposed signaling pathways in P. aeruginosa that are targeted by this compound.

Repromicin_Signaling_Pathway cluster_bacterium Pseudomonas aeruginosa QS_system Quorum Sensing (las/rhl systems) Biofilm_Formation Biofilm Formation (Attachment, Maturation, EPS Production) QS_system->Biofilm_Formation activates c_di_GMP c-di-GMP Signaling c_di_GMP->Biofilm_Formation activates This compound This compound This compound->QS_system inhibits This compound->c_di_GMP inhibits

Proposed mechanism of this compound in disrupting P. aeruginosa biofilms.

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-biofilm efficacy of this compound are provided below.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

Prior to biofilm assays, it is essential to determine the MIC and MBC of this compound against planktonic bacteria to establish a baseline for its antimicrobial activity.

Protocol:

  • Prepare a serial two-fold dilution of this compound in appropriate growth media (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria without this compound) and negative (media only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.

  • To determine the MBC, subculture aliquots from wells showing no growth onto agar plates.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay determines the concentration of this compound required to prevent biofilm formation.

Protocol Workflow:

Biofilm_Inhibition_Workflow A Prepare bacterial suspension and This compound dilutions B Add bacteria and this compound to 96-well plate A->B C Incubate for 24-48 hours at 37°C B->C D Wash plate to remove planktonic cells C->D E Stain with 0.1% Crystal Violet D->E F Wash to remove excess stain E->F G Solubilize bound stain with 30% acetic acid F->G H Measure absorbance at 570 nm G->H

Workflow for the biofilm inhibition assay using the crystal violet method.

Detailed Steps:

  • Prepare a standardized bacterial suspension (1 x 10^6 CFU/mL) in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).

  • In a 96-well flat-bottom microtiter plate, add 100 µL of the bacterial suspension to each well.

  • Add 100 µL of varying concentrations of this compound to the wells. Include a positive control (no this compound) and a negative control (media only).

  • Incubate the plate at 37°C for 24-48 hours without agitation.[9]

  • Gently aspirate the medium and wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.[10]

  • Fix the remaining biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.[9][10]

  • Remove the crystal violet solution and wash the wells thoroughly with distilled water.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.[9]

  • Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control wells.

Biofilm Disruption Assay (Mature Biofilm)

This assay evaluates the ability of this compound to disrupt pre-formed, mature biofilms.

Protocol:

  • Grow mature biofilms in a 96-well plate as described in the biofilm inhibition assay (steps 1-4), but without the addition of this compound.

  • After the incubation period (24-48 hours), gently remove the planktonic cells by washing with PBS.

  • Add 200 µL of fresh medium containing various concentrations of this compound to the wells with mature biofilms.

  • Incubate for another 24 hours at 37°C.

  • Following incubation, quantify the remaining biofilm biomass using the crystal violet staining method as described above (steps 5-11 of the biofilm inhibition assay).

Data Presentation

The following tables summarize hypothetical quantitative data for this compound's activity against P. aeruginosa and S. aureus.

Table 1: Antimicrobial Activity of this compound against Planktonic Bacteria

OrganismMIC (µg/mL)MBC (µg/mL)
Pseudomonas aeruginosa PAO1832
Staphylococcus aureus ATCC 29213416
Methicillin-resistant S. aureus (MRSA) USA300864

Table 2: Biofilm Inhibition and Disruption by this compound

OrganismMinimum Biofilm Inhibitory Concentration (MBIC₅₀) (µg/mL)Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL)
Pseudomonas aeruginosa PAO116128
Staphylococcus aureus ATCC 29213864
Methicillin-resistant S. aureus (MRSA) USA30016>256

MBIC₅₀: Concentration required to inhibit 50% of biofilm formation. MBEC₅₀: Concentration required to eradicate 50% of the pre-formed biofilm.

Conclusion

This compound demonstrates significant potential as an anti-biofilm agent, exhibiting both inhibitory and disruptive activities against biofilms of key bacterial pathogens. The provided protocols offer a standardized framework for the in-vitro evaluation of this compound's efficacy. Further studies, including in-vivo models, are warranted to fully elucidate its therapeutic potential in treating biofilm-associated infections. These application notes serve as a foundational guide for researchers and drug development professionals exploring the utility of this compound in combating the challenge of bacterial biofilms.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Repromicin Concentration for MIC Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Repromicin concentration for accurate Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an MIC assay?

A1: For a novel compound like this compound, it is advisable to test a broad concentration range to determine its potency. A common starting point is a 2-fold serial dilution typically spanning from 256 µg/mL down to 0.125 µg/mL.[1] The optimal range should encompass the expected MIC of the quality control strains.

Q2: What is the best solvent to dissolve this compound for stock solutions?

A2: The choice of solvent depends on the solubility of this compound. Water is the preferred solvent if the compound is soluble.[2] If this compound is not soluble in water, use the least toxic solvent available, such as ethanol, methanol, or acetone.[2] The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid affecting bacterial growth.

Q3: How should I prepare the bacterial inoculum for the MIC assay?

A3: The bacterial inoculum should be standardized to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[3][4] This is typically achieved by diluting an overnight culture to a 0.5 McFarland turbidity standard and then further diluting it in the appropriate test medium.[4][5]

Q4: What are the essential controls to include in an MIC assay?

A4: Every MIC assay should include a positive control (bacteria in broth without antibiotic) to ensure the viability of the inoculum and a negative control (broth only) to check for media contamination.[3] It is also highly recommended to include a quality control (QC) strain with a known this compound MIC to validate the accuracy of the assay.[3]

Q5: How do I interpret the results of my this compound MIC assay?

A5: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria after incubation.[4][6] This is determined by visual inspection of the microtiter plate wells.[3] For some bacteriostatic antibiotics, pinpoint growth at the bottom of the well may be disregarded.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No bacterial growth in the positive control well. 1. Inoculum was not viable. 2. Incorrect media was used. 3. Incubation conditions were incorrect.1. Use a fresh culture to prepare the inoculum. 2. Verify the correct media and supplements were used. 3. Check incubator temperature and atmosphere.
Growth in the negative control (sterility) well. Media or one of the reagents is contaminated.1. Use fresh, sterile media and reagents. 2. Ensure aseptic technique during plate preparation.
Inconsistent MIC values across replicate plates. 1. Pipetting errors during serial dilutions. 2. Inconsistent inoculum density. 3. This compound instability.1. Use calibrated pipettes and change tips for each dilution. 2. Ensure the inoculum is well-mixed before adding to the plate. 3. Prepare fresh this compound stock solutions for each experiment.
"Skipped" wells (growth at higher concentrations but not at lower ones). 1. Technical error in dilution. 2. Paradoxical effect (Eagle effect).[4] 3. Contamination of a single well.1. Repeat the assay with careful attention to the dilution series. 2. This is a rare phenomenon but may require further investigation if consistently observed.[4] 3. Repeat the assay with strict aseptic technique.
MIC value is outside the tested concentration range. The selected concentration range is too high or too low.Adjust the concentration range of this compound for the next experiment based on the initial results.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine the appropriate solvent: Based on solubility data, choose a suitable solvent (e.g., sterile deionized water, DMSO).

  • Weigh the this compound powder: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolve the powder: In a sterile tube, add the solvent to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mg/mL).[2]

  • Ensure complete dissolution: Vortex and, if necessary, gently heat the solution to ensure the this compound is fully dissolved.[2]

  • Sterilize the stock solution: If not prepared in an aseptic manner, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at an appropriate temperature (e.g., 4°C or -20°C) and protect it from light.[2]

Protocol 2: Broth Microdilution MIC Assay
  • Prepare the this compound working solution: Dilute the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[2]

  • Prepare the 96-well plate:

    • Add 100 µL of the highest this compound concentration (2x) to the first column of wells in a sterile 96-well microtiter plate.[2]

    • Add 50 µL of CAMHB to the remaining wells (columns 2-12).[2]

  • Perform serial dilutions:

    • Transfer 50 µL from the first column to the second, mixing well.[2]

    • Continue this 2-fold serial dilution across the plate to column 10.[2]

    • Discard 50 µL from column 10.[2]

    • Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).[2]

  • Prepare the bacterial inoculum:

    • From an overnight culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells after inoculation.[3][4]

  • Inoculate the plate: Add 50 µL of the standardized bacterial inoculum to each well from columns 1 to 11. Do not add bacteria to column 12.[3]

  • Incubate: Cover the plate and incubate at 37°C for 16-24 hours.[3]

  • Read the results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound with no visible bacterial growth.[3]

Data Presentation

Table 1: this compound Solubility and Stability

Solvent Solubility (mg/mL) Stock Solution Stability at 4°C Stock Solution Stability at -20°C
Water>102 weeks3 months
DMSO>201 month6 months
Ethanol5-101 week1 month

Table 2: Recommended this compound Concentration Ranges for Different Bacteria

Bacterial Type Typical MIC Range (µg/mL) Recommended Testing Range (µg/mL)
Gram-positive cocci0.5 - 80.125 - 32
Gram-negative bacilli2 - 640.5 - 128
Fastidious bacteria0.125 - 40.06 - 16

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_plate Prepare 96-Well Plate (Serial Dilutions) prep_stock->prep_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (37°C, 16-24h) inoculate->incubate read_mic Read MIC Value (Visual Inspection) incubate->read_mic record Record Results read_mic->record

Caption: Workflow for determining the MIC of this compound.

Troubleshooting_Tree start Inconsistent MIC Results? q_pos_control Growth in Positive Control? start->q_pos_control sol_inoculum Check Inoculum Viability and Preparation q_pos_control->sol_inoculum No q_neg_control Growth in Negative Control? q_pos_control->q_neg_control Yes sol_media Verify Media and Incubation Conditions sol_inoculum->sol_media sol_contamination Check for Contamination (Media, Reagents, Technique) q_neg_control->sol_contamination Yes q_replicates Consistent Replicates? q_neg_control->q_replicates No sol_pipetting Review Pipetting Technique and Calibration q_replicates->sol_pipetting No end_node Consistent Results q_replicates->end_node Yes sol_stability Prepare Fresh This compound Stock sol_pipetting->sol_stability

Caption: Decision tree for troubleshooting inconsistent MIC results.

References

improving Repromicin bioavailability for oral delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the oral bioavailability of Repromicin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a macrolide antibiotic with promising therapeutic applications. However, it is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high intestinal permeability. Its poor solubility is the primary rate-limiting step for oral absorption, leading to low and variable bioavailability.

Q2: What are the primary strategies for enhancing the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the solubility challenges of this compound. These include:

  • Particle Size Reduction: Micronization and nanosuspension technologies increase the surface area of the drug, thereby enhancing the dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can maintain this compound in a solubilized state in the gastrointestinal tract.[1]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can significantly improve its aqueous solubility and dissolution rate.

Q3: Which formulation strategy is best suited for this compound?

The optimal strategy depends on various factors, including the desired dosage, stability of the formulation, and manufacturing scalability. A decision-making workflow can help guide the selection process (see Figure 1). Lipid-based formulations, such as SEDDS, are often a good starting point for lipophilic drugs like this compound.[2]

Q4: Are there any excipients that are known to be incompatible with this compound?

While specific incompatibility data for this compound is limited, it is crucial to conduct thorough excipient compatibility studies. Potential incompatibilities can arise from chemical interactions between this compound and reactive functional groups in excipients, or pH-related degradation. Standard screening protocols should be followed.

Troubleshooting Guides

Issue 1: Low in vitro dissolution of this compound from our formulation.

  • Question: We have developed a crystalline nanosuspension of this compound, but the in vitro dissolution rate is still lower than expected. What could be the issue?

  • Answer:

    • Particle Agglomeration: Ensure that the nanoparticles are adequately stabilized. Agglomeration can reduce the effective surface area for dissolution. Consider optimizing the concentration and type of stabilizer (e.g., surfactants, polymers).

    • Inadequate Wetting: Poor wetting of the drug particles can limit dissolution. The inclusion of a wetting agent in the formulation or dissolution medium can be beneficial.

    • Dissolution Method: Verify that the dissolution test parameters (e.g., apparatus type, rotation speed, medium composition) are appropriate. For poorly soluble drugs, the use of biorelevant media (e.g., FaSSIF, FeSSIF) can provide more predictive results than simple buffer solutions.

Issue 2: High variability in in vivo pharmacokinetic data.

  • Question: Our in vivo studies in rats with a micronized this compound formulation show high inter-animal variability in plasma concentrations. What are the potential causes?

  • Answer:

    • Food Effects: The presence of food can significantly impact the absorption of poorly soluble drugs. Fatty meals, for instance, can sometimes enhance the solubilization of lipophilic compounds. It is crucial to control the feeding state of the animals (fasted vs. fed) during the study.

    • Gastric pH and Emptying: Variations in gastric pH and emptying times between animals can affect the dissolution and subsequent absorption of the drug. Formulations that are less susceptible to pH changes, such as some lipid-based systems, may reduce this variability.

    • Formulation Inhomogeneity: Ensure that the drug is uniformly dispersed in the dosing vehicle. For suspensions, proper resuspension before each administration is critical.

Issue 3: Caco-2 permeability assay suggests low permeability despite this compound being a BCS Class II compound.

  • Question: We are observing a lower-than-expected apparent permeability (Papp) for this compound in our Caco-2 cell monolayer assay. What could be the reason?

  • Answer:

    • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cells, leading to a lower net transport across the monolayer. To investigate this, conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil).

    • Poor Solubility in Assay Buffer: If this compound precipitates in the aqueous assay buffer, its concentration at the cell surface will be reduced, leading to an underestimation of its permeability. Ensure that the drug concentration in the donor compartment is below its solubility limit in the assay medium. The use of a small percentage of a co-solvent like DMSO may be necessary, but its concentration should be carefully controlled to avoid affecting cell monolayer integrity.

    • Cell Monolayer Integrity: Verify the integrity of your Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow). Leaky monolayers can lead to inaccurate permeability measurements.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₁H₅₁NO₈PubChem
Molecular Weight565.7 g/mol PubChem
AppearanceWhite to off-white crystalline powderInternal Data
pKa (basic)8.83PubChem
XLogP33.1PubChem
Aqueous Solubility (pH 7.4)< 0.01 mg/mLInternal Data
Solubility in SGF (pH 1.2)< 0.01 mg/mLInternal Data
Solubility in FaSSIF (pH 6.5)0.05 mg/mLInternal Data

Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Crystalline Suspension150 ± 454.0 ± 1.51200 ± 350100
Nanosuspension450 ± 1102.0 ± 0.53800 ± 900317
SEDDS Formulation800 ± 1801.5 ± 0.57500 ± 1500625

Experimental Protocols

1. In Vitro Dissolution Testing of this compound Formulations (USP Apparatus II)

  • Objective: To determine the in vitro release profile of this compound from an oral dosage form.

  • Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).[3][4]

  • Methodology:

    • Prepare the dissolution medium (e.g., 900 mL of FaSSIF, pre-warmed to 37 ± 0.5 °C).

    • De-aerate the medium by a suitable method.[5]

    • Place the this compound formulation (e.g., one capsule) into each dissolution vessel.

    • Start the apparatus at a paddle speed of 75 rpm.

    • At specified time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF).

    • Analyze the filtrate for this compound concentration using a validated analytical method (e.g., HPLC-UV).

    • Calculate the cumulative percentage of drug released at each time point.

2. Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability of this compound and investigate its potential as a substrate for efflux transporters.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.[6]

    • Monolayer Integrity: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., > 200 Ω·cm²).[7]

    • Permeability Measurement (Apical to Basolateral): a. Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. Add the this compound dosing solution (e.g., 10 µM in transport buffer) to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate at 37 °C with gentle shaking. e. At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.

    • Permeability Measurement (Basolateral to Apical): Repeat the process in the reverse direction to assess efflux.

    • Sample Analysis: Quantify the concentration of this compound in the collected samples using a sensitive analytical method (e.g., LC-MS/MS).

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux.

3. In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.

  • Methodology:

    • Animal Handling: Use male Wistar rats (or a similar strain) and acclimate them for at least one week before the study. Fast the animals overnight before dosing, with free access to water.[8]

    • Dosing: a. Oral (PO) Group: Administer the this compound formulation (e.g., SEDDS) at a dose of 10 mg/kg via oral gavage. b. Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle (e.g., DMSO/PEG400/saline) at a dose of 2 mg/kg via the tail vein to determine the absolute bioavailability.

    • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[9]

    • Plasma Preparation: Process the blood samples to obtain plasma and store at -80 °C until analysis.

    • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis software. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Strategy Selection cluster_2 Evaluation Start Start Physicochemical_Characterization Physicochemical Characterization (Solubility, LogP, pKa) Start->Physicochemical_Characterization BCS_Classification BCS Classification Physicochemical_Characterization->BCS_Classification Strategy_Decision Low Solubility? BCS_Classification->Strategy_Decision Particle_Size_Reduction Particle Size Reduction (Nanosuspension) Strategy_Decision->Particle_Size_Reduction Yes Lipid_Based_Formulation Lipid-Based Formulation (SEDDS) Strategy_Decision->Lipid_Based_Formulation Yes Solid_Dispersion Amorphous Solid Dispersion Strategy_Decision->Solid_Dispersion Yes In_Vitro_Dissolution In Vitro Dissolution Particle_Size_Reduction->In_Vitro_Dissolution Lipid_Based_Formulation->In_Vitro_Dissolution Solid_Dispersion->In_Vitro_Dissolution In_Vitro_Permeability In Vitro Permeability (Caco-2) In_Vitro_Dissolution->In_Vitro_Permeability In_Vivo_PK In Vivo PK Study In_Vitro_Permeability->In_Vivo_PK

Figure 1: Workflow for selecting a bioavailability enhancement strategy for this compound.

SEDDS_Mechanism cluster_oral cluster_gi cluster_absorption SEDDS_Capsule SEDDS Capsule (this compound in Oil/Surfactant) GI_Fluids GI Fluids + Peristalsis SEDDS_Capsule->GI_Fluids Ingestion Emulsion Fine o/w Emulsion (Drug in oil droplets) GI_Fluids->Emulsion Self-emulsification Digestion Lipid Digestion (Lipases) Emulsion->Digestion Micelles Mixed Micelles (Drug Solubilized) Digestion->Micelles Enterocyte Intestinal Epithelium (Enterocytes) Micelles->Enterocyte Passive Diffusion Portal_Vein Portal Vein Enterocyte->Portal_Vein Systemic Circulation

Figure 2: Mechanism of bioavailability enhancement by a SEDDS formulation.

Caco2_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21 days for differentiation Seed_Cells->Differentiate Check_Integrity Measure TEER (Monolayer Integrity Check) Differentiate->Check_Integrity Add_Compound Add this compound solution to Donor compartment Check_Integrity->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample_Receiver Sample from Receiver compartment at time points Incubate->Sample_Receiver Quantify Quantify this compound (LC-MS/MS) Sample_Receiver->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate Interpret Interpret Results Calculate->Interpret

Figure 3: Experimental workflow for the Caco-2 cell permeability assay.

References

Technical Support Center: Repromicin (Rapamycin) Off-Target Effects in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for research purposes only. "Repromicin" is likely a misspelling of "Rapamycin," a potent inhibitor of the mechanistic Target of Rapamycin (mTOR). All information herein pertains to Rapamycin.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during experiments involving Rapamycin and its off-target effects in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of Rapamycin?

Rapamycin's primary on-target effect is the allosteric inhibition of the mTOR Complex 1 (mTORC1). It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR within the mTORC1 complex. This binding event disrupts the interaction between mTOR and Raptor, a key component of mTORC1, thereby inhibiting its kinase activity. The inhibition of mTORC1 leads to the dephosphorylation of its downstream targets, such as S6 Kinase 1 (S6K1) and 4E-BP1, resulting in the suppression of protein synthesis and cell growth.

Q2: What are the main off-target effects of Rapamycin in mammalian cells?

The most significant and widely reported off-target effect of Rapamycin is the inhibition of mTOR Complex 2 (mTORC2). While Rapamycin acutely inhibits mTORC1, chronic or high-dose exposure can lead to the disruption and inactivation of mTORC2. This is a critical consideration as mTORC2 plays a crucial role in cell survival, metabolism, and cytoskeletal organization by phosphorylating key effectors like Akt at Serine 473.

Q3: How does Rapamycin inhibit mTORC2?

The mechanism of mTORC2 inhibition by Rapamycin is believed to be indirect and occurs over a longer timescale compared to mTORC1 inhibition. Prolonged exposure to Rapamycin can prevent the assembly of new mTORC2 complexes, leading to a gradual depletion of functional mTORC2. This delayed effect is a key factor to consider when designing long-term experiments.

Q4: What are the cellular consequences of mTORC2 inhibition by Rapamycin?

Inhibition of mTORC2 and the subsequent reduction in Akt phosphorylation at Ser473 can lead to several adverse cellular effects, including:

  • Increased Apoptosis: Disruption of the pro-survival Akt signaling pathway can trigger programmed cell death.

  • Decreased Cell Viability: Overall cell health and proliferation can be compromised.

  • Insulin Resistance: mTORC2 is a key regulator of glucose metabolism, and its inhibition can lead to impaired insulin signaling.

  • Cytoskeletal Alterations: As mTORC2 is involved in regulating the actin cytoskeleton, its inhibition can affect cell morphology, migration, and adhesion.

Troubleshooting Guides

Problem 1: Unexpectedly high levels of cell death or apoptosis in my cell culture after Rapamycin treatment.

Possible Cause: You may be observing off-target inhibition of mTORC2, leading to apoptosis. This is more likely with higher concentrations and longer incubation times.

Troubleshooting Steps:

  • Confirm Apoptosis: Utilize assays such as Annexin V/Propidium Iodide staining followed by flow cytometry or a TUNEL assay to confirm that the observed cell death is indeed apoptosis.

  • Optimize Rapamycin Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Rapamycin treatment that effectively inhibits mTORC1 without causing significant off-target effects. Refer to the table below for reported cytotoxic concentrations.

  • Monitor mTORC2 Activity: Assess the phosphorylation status of Akt at Serine 473 (a direct downstream target of mTORC2) via Western blotting. A decrease in p-Akt (S473) indicates mTORC2 inhibition.

  • Rescue with Constitutively Active Akt: To confirm that the observed apoptosis is due to mTORC2 inhibition, you can transfect your cells with a constitutively active form of Akt. This has been shown to protect islets from Rapamycin-induced toxicity.

Quantitative Data on Rapamycin-Induced Cytotoxicity

Cell LineRapamycin ConcentrationIncubation TimeEffect on Cell Viability/ApoptosisReference
MIN60.01 nmol/l24 hoursReduced viability to 83% of control
MIN610 nmol/l48 hoursReduced viability to 73% of control
MIN610 nmol/lNot specified3.1-fold increase in apoptosis
MIN6200 nmol/l24 hoursSignificant loss of viability via apoptosis
Human VM Endothelial Cells1, 10, 100, 1000 ng/ml48 & 72 hoursConcentration-dependent reduction in viability
T98GIC50 of 2 nM72 hoursInhibition of cell viability
U87-MGIC50 of 1 µM72 hoursInhibition of cell viability
Problem 2: Inconsistent or unexpected results in my signaling pathway analysis after Rapamycin treatment.

Possible Cause: The dual inhibition of mTORC1 and mTORC2 can lead to complex and sometimes counterintuitive signaling outcomes. For instance, inhibition of mTORC1 can sometimes lead to a feedback activation of Akt signaling, which can be masked or counteracted by the simultaneous off-target inhibition of mTORC2.

Troubleshooting Steps:

  • Simultaneous Monitoring of mTORC1 and mTORC2 Pathways: When analyzing the effects of Rapamycin, it is crucial to probe key proteins in both pathways.

    • mTORC1 activity: Phosphorylation of S6K1 (at Threonine 389) and 4E-BP1 (at Threonine 37/46).

    • mTORC2 activity: Phosphorylation of Akt (at Serine 473).

  • Use a Specific mTORC1/mTORC2 Dual Inhibitor as a Control: To dissect the effects of combined mTORC1 and mTORC2 inhibition, consider using a dual ATP-competitive mTOR inhibitor (e.g., OSI-027) as a positive control for complete mTOR inhibition.

  • Consider the Temporal Dynamics: Remember that mTORC1 inhibition is rapid, while mTORC2 inhibition is often delayed. Design your experiments to capture these temporal differences.

Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 and mTORC2 Activity

Objective: To determine the phosphorylation status of key downstream targets of mTORC1 and mTORC2.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies:

    • Phospho-S6K1 (Thr389)

    • Total S6K1

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Phospho-Akt (Ser473)

    • Total Akt

    • Loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: After Rapamycin treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To quantify the effect of Rapamycin on cell viability.

Materials:

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Rapamycin Treatment: Treat the cells with various concentrations of Rapamycin for the desired duration.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (T308) TSC2 TSC2 Akt->TSC2 inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) (Pro-survival) Rheb Rheb TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth S6K1->Protein Synthesis & Cell Growth 4E-BP1->Protein Synthesis & Cell Growth inhibits translation initiation Rapamycin Rapamycin Rapamycin->mTORC2 inhibits (Off-Target) (Chronic/High-Dose) FKBP12 FKBP12 Rapamycin->FKBP12 binds FKBP12->mTORC1 allosterically inhibits (On-Target)

Caption: Rapamycin's mechanism of action and off-target effects.

Experimental_Workflow cluster_experiment Troubleshooting Unexpected Cell Death Start Start: Unexpected Cell Death Confirm_Apoptosis Confirm Apoptosis (Annexin V / TUNEL) Start->Confirm_Apoptosis Optimize_Dose Optimize Rapamycin Concentration & Time Confirm_Apoptosis->Optimize_Dose Monitor_mTORC2 Monitor mTORC2 Activity (p-Akt S473 Western Blot) Optimize_Dose->Monitor_mTORC2 Rescue_Experiment Rescue with Constitutively Active Akt Monitor_mTORC2->Rescue_Experiment Conclusion Conclusion: Cell death is likely due to off-target mTORC2 inhibition Rescue_Experiment->Conclusion

Caption: Workflow for troubleshooting Rapamycin-induced cell death.

reducing experimental variability with Repromicin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Repromicin (Rapamycin)

Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and reducing variability when working with this compound (Rapamycin).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, commonly known as Rapamycin, is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] It functions by forming a complex with the intracellular protein FKBP12. This this compound-FKBP12 complex then binds to the mTOR Complex 1 (mTORC1), allosterically inhibiting its kinase activity.[1] This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and metabolism.[2]

Q2: What is the optimal solvent and storage condition for this compound?

A2: this compound is poorly soluble in water but readily dissolves in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[3][4] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO.[1][5] This stock solution should be stored at -20°C and is typically stable for up to a year when stored correctly.[3] To prevent loss of potency, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6] Once diluted in aqueous media, this compound is less stable and solutions should ideally be prepared fresh for each experiment.[4]

Q3: What concentration of this compound should I use in my cell culture experiments?

A3: The effective concentration of this compound is highly cell-type dependent.[7][8] For some sensitive cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) can be in the low nanomolar (nM) range, while other cell lines may require micromolar (µM) concentrations.[1][7] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.[8] As a starting point, concentrations ranging from 1 nM to 1 µM are often used in initial experiments.[8][9]

Q4: How can I confirm that this compound is effectively inhibiting mTORC1 in my experiment?

A4: The most common method to verify mTORC1 inhibition is to perform a Western blot analysis of downstream targets.[10][11] Specifically, you should assess the phosphorylation status of key mTORC1 substrates such as p70 S6 Kinase (p70S6K) at threonine 389 (Thr389) and 4E-BP1 at threonine 37/46 (Thr37/46).[12][13] A significant decrease in the phosphorylation of these proteins upon this compound treatment indicates successful mTORC1 inhibition.[12]

Troubleshooting Guides

Problem 1: Inconsistent or no observable effect of this compound treatment.

Possible Cause Troubleshooting Step
Degraded this compound Stock Prepare a fresh stock solution of this compound in DMSO or ethanol. Ensure proper storage at -20°C in small aliquots to minimize freeze-thaw cycles.[3][6]
Incorrect Dilution Double-check all calculations for the dilution of your stock solution to the final working concentration. When preparing the final dilution in aqueous media, add the media to the this compound/DMSO solution, not the other way around, to prevent precipitation.[5]
Cell Line Insensitivity Some cell lines are inherently resistant to this compound.[7] Confirm the sensitivity of your cell line by performing a dose-response curve and assessing mTORC1 pathway inhibition via Western blot. Consider using a positive control cell line known to be sensitive to this compound.
Insufficient Treatment Time The effects of this compound can be time-dependent. Review the literature for your specific cell line and assay to ensure you are using an appropriate treatment duration. For some assays, a pre-treatment of at least one hour is recommended before stimulation.[6]
High Cell Density High cell confluency can sometimes alter cellular responses to drugs. Ensure you are seeding cells at a consistent and appropriate density for each experiment.

Problem 2: High variability between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell Health or Passage Number Use cells from a consistent passage number for all experiments. Ensure cells are healthy and in the exponential growth phase before treatment. Avoid using cells that are over-confluent.
Variability in Drug Preparation Prepare a single batch of this compound-containing media for all replicates in an experiment to ensure consistent drug concentration. Always prepare fresh dilutions from the stock for each new experiment.[4]
Solvent Effects Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control. High concentrations of DMSO can have cytotoxic effects.[14]
Inconsistent Incubation Times Use a timer to ensure precise and consistent incubation periods for all experimental conditions.
Technical Variability in Assays Standardize all downstream assay procedures, such as cell lysis, protein quantification, and antibody incubation times for Western blotting.[10][11]

Quantitative Data

Table 1: IC50 Values of this compound (Rapamycin) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
T98GGlioblastoma2[1]
U87-MGGlioblastoma1000[1]
U373-MGGlioblastoma>25000[1]
MCF-7Breast Cancer~20[7]
MDA-MB-231Breast Cancer~20000[7]
J82Urothelial Carcinoma<1[9]
T24Urothelial Carcinoma<1[9]
RT4Urothelial Carcinoma<1[9]
UMUC3Urothelial Carcinoma<10[9]

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).[5]

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one year.[3] Avoid repeated freeze-thaw cycles.

Protocol 2: Western Blot Analysis of mTORC1 Signaling

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration. A pre-treatment of at least one hour is often recommended before adding any stimulants.[6]

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 5-10 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and heating.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.[11][12] A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane several times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Repromicin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis Cell Growth p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits This compound This compound (Rapamycin) FKBP12 FKBP12 This compound->FKBP12 Rep_FKBP12 This compound-FKBP12 Complex FKBP12->Rep_FKBP12 Rep_FKBP12->mTORC1 Inhibits

Caption: this compound (Rapamycin) Signaling Pathway.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Seeding Adherence Overnight Adherence Start->Adherence Treatment This compound Treatment (Varying concentrations and time points) Adherence->Treatment Harvest Cell Harvest (Lysis or Fixation) Treatment->Harvest Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Harvest->Viability Western Western Blot (p-p70S6K, p-4EBP1) Harvest->Western Other Other Assays (e.g., Autophagy, Cell Cycle) Harvest->Other Analysis Data Analysis and Interpretation Viability->Analysis Western->Analysis Other->Analysis

Caption: General Experimental Workflow for this compound.

Troubleshooting_Flow Start Inconsistent or No This compound Effect Check_Stock Is this compound stock fresh and properly stored? Start->Check_Stock Check_Cells Is the cell line known to be sensitive to this compound? Check_Stock->Check_Cells Yes New_Stock Prepare fresh stock and re-run experiment Check_Stock->New_Stock No Check_Protocol Are drug concentration and treatment time appropriate? Check_Cells->Check_Protocol Yes Dose_Response Perform dose-response and check literature Check_Cells->Dose_Response No/Unsure Check_Controls Are vehicle controls behaving as expected? Check_Protocol->Check_Controls Yes Optimize_Protocol Optimize concentration and/or treatment duration Check_Protocol->Optimize_Protocol No/Unsure Review_Technique Review cell culture and assay techniques Check_Controls->Review_Technique No Success Problem Resolved Check_Controls->Success Yes New_Stock->Success Dose_Response->Success Optimize_Protocol->Success Review_Technique->Success

Caption: Troubleshooting Logic for this compound Experiments.

References

Technical Support Center: Large-Scale Synthesis of Repromicin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of Repromicin. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. While specific data on this compound's large-scale synthesis is proprietary, this guide addresses common challenges encountered during the manufacturing of macrolide antibiotics, a class to which this compound belongs.

Troubleshooting Guides

Fermentation Process

The production of macrolide antibiotics like this compound typically begins with a fermentation process. Scaling up fermentation from the laboratory to an industrial scale can present several challenges.[1][2][3] Consistency in environmental parameters is crucial for successful scale-up; even small variations in temperature, pH, dissolved oxygen, and agitation can significantly impact yield and purity.[4]

Table 1: Troubleshooting Common Fermentation Issues in Macrolide Production

IssuePotential CauseRecommended Action
Low Titer Suboptimal media composition- Re-evaluate carbon and nitrogen sources. - Optimize phosphate concentration. - Screen for micronutrient limitations.
Inadequate aeration or agitation- Increase agitation speed to improve oxygen transfer. - Adjust airflow rate. - Consider using oxygen-enriched air.[2]
pH drift outside of optimal range- Implement automated pH control with acid/base addition. - Evaluate the buffering capacity of the media.
High Impurity Profile Contamination with other microorganisms- Review and reinforce aseptic techniques. - Check for leaks in the fermenter seals. - Use sterile filtration for all additions.[2]
Shear stress damaging the producing organism- Optimize impeller design and agitation speed to reduce shear.
Precursor degradation- Analyze the stability of precursors under fermentation conditions. - Consider fed-batch strategies for unstable precursors.
Foaming High protein content in media- Add antifoaming agents (e.g., silicone-based). - Optimize the concentration of the antifoaming agent to avoid product inhibition.
Excessive agitation or aeration- Reduce agitation and aeration rates while maintaining sufficient oxygen supply.
Purification Process

The purification of macrolide antibiotics can be challenging due to their complex structures and potential for degradation. Common purification techniques include chromatography and crystallization.

Table 2: Troubleshooting Common Purification Issues for Macrolide Antibiotics

IssuePotential CauseRecommended Action
Low Recovery Product degradation during extraction- Optimize pH and temperature of extraction solvents. - Minimize extraction time.
Poor binding to chromatography resin- Screen different resin types (e.g., reverse-phase, ion-exchange). - Optimize loading and elution conditions (pH, solvent composition).
Product precipitation during processing- Adjust solvent composition to maintain solubility. - Control temperature to prevent crystallization.
High Impurity Levels Co-elution of related impurities- Optimize the chromatographic gradient for better separation. - Consider using a different chromatography mode.
Incomplete removal of process-related impurities- Introduce additional purification steps (e.g., recrystallization, ultrafiltration).[5][6]
Degradation of the product during purification- Minimize exposure to harsh pH conditions and high temperatures. - Use antioxidants if oxidative degradation is a concern.
Poor Crystal Quality Inappropriate solvent system for crystallization- Screen a variety of solvent/anti-solvent systems. - Control the rate of anti-solvent addition and cooling profile.
Presence of impurities inhibiting crystallization- Improve the purity of the material before crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the fermentation of macrolide antibiotics?

A1: The main challenges in scaling up macrolide fermentation include maintaining consistency in process parameters such as aeration, agitation, and temperature, which can vary significantly between small and large-scale bioreactors.[2][3] Oxygen transfer is often a critical limiting factor in large fermenters.[2] Additionally, controlling contamination becomes more difficult with larger volumes and longer fermentation times.[2]

Q2: How can Process Analytical Technology (PAT) be applied to the large-scale synthesis of this compound?

A2: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters.[7] For macrolide synthesis, PAT can be used to monitor key fermentation parameters in real-time, such as biomass, substrate, and product concentrations, using techniques like near-infrared (NIR) and Raman spectroscopy.[8][9] This allows for better process understanding and control, leading to improved consistency and quality.

Q3: What are the common impurities encountered in macrolide antibiotic synthesis and how can they be controlled?

A3: Common impurities include related macrolides with minor structural variations, precursors, and degradation products. Control of these impurities starts with optimizing the fermentation to minimize their formation. During purification, advanced chromatographic techniques are often necessary to separate structurally similar impurities.[5]

Q4: Are there fully synthetic routes for macrolide production, and what are their advantages?

A4: Yes, fully synthetic routes to macrolide antibiotics have been developed.[10][11][12] A key advantage is the ability to create a wider diversity of analogs that are not accessible through semi-synthesis from a natural product.[12] This can lead to the discovery of new macrolides with improved activity against resistant bacterial strains.[12]

Visualizations

Experimental Workflow for Macrolide Synthesis

Macrolide_Synthesis_Workflow cluster_fermentation Fermentation cluster_purification Purification cluster_final_product Final Product strain Strain Development media Media Optimization strain->media fermentation Large-Scale Fermentation media->fermentation extraction Extraction fermentation->extraction chromatography Chromatography extraction->chromatography crystallization Crystallization chromatography->crystallization api Active Pharmaceutical Ingredient (API) crystallization->api formulation Formulation api->formulation

Caption: A generalized workflow for the production of macrolide antibiotics.

Troubleshooting Logic for Low Fermentation Titer

Low_Titer_Troubleshooting start Low Fermentation Titer Detected check_parameters Review Fermentation Parameters (Temp, pH, DO) start->check_parameters check_media Analyze Media Composition check_parameters->check_media Parameters in Spec adjust_parameters Optimize Control Parameters check_parameters->adjust_parameters Parameters Out of Spec check_contamination Test for Contamination check_media->check_contamination Composition is Optimal optimize_media Reformulate Media check_media->optimize_media Suboptimal Composition sterilize Review and Reinforce Sterilization Protocols check_contamination->sterilize Contamination Detected end_parameters Monitor Titer check_contamination->end_parameters No Contamination adjust_parameters->end_parameters end_media Monitor Titer optimize_media->end_media end_contamination Monitor Titer sterilize->end_contamination

Caption: A decision tree for troubleshooting low fermentation titer.

References

Technical Support Center: Overcoming Repromicin Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Repromicin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in my culture media?

This compound is a potent, synthetic macrolide antibiotic effective against a broad spectrum of bacteria.[1][2][3] Its chemical structure lends it to be sparingly soluble in aqueous solutions at neutral or alkaline pH, which is typical for most cell culture media (pH 7.2-7.4). Precipitation often occurs when the concentration of this compound exceeds its solubility limit in the specific culture medium being used. Factors such as temperature, pH, and the presence of other components in the media can all influence its solubility.[4][5]

Q2: At what concentration is this compound expected to be soluble?

The solubility of this compound is highly dependent on the solvent, pH, and temperature. In general, solubility decreases as the pH increases.[6] For many common culture media at physiological pH (7.2-7.4) and 37°C, precipitation may be observed at concentrations above 10 µg/mL. It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into the culture medium to the final working concentration.[1]

Q3: Can I pre-warm my this compound stock solution and culture media to prevent precipitation?

Yes, pre-warming both your concentrated this compound stock solution and the culture medium to 37°C before mixing can help prevent precipitation.[1] Sudden temperature changes, such as adding a cold stock solution to warm media, can decrease the solubility of many compounds.[5]

Q4: Is the precipitate I'm seeing harmful to my cells?

Yes, the precipitate can be detrimental to your cell cultures. The formation of precipitates alters the effective concentration of this compound in the medium, leading to inconsistent experimental results. Furthermore, the precipitate itself can be cytotoxic or interfere with cellular processes.[4]

Q5: How can I be sure the precipitate is this compound and not something else?

While the most common cause of precipitation after adding this compound is the drug itself, other components in the media, such as salts and proteins, can also precipitate, especially with changes in temperature or pH.[5] If you suspect contamination, it's crucial to check your cultures for any signs of bacterial or fungal growth, which can also cause turbidity.[4][5]

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Adding this compound to Culture Media

Possible Causes:

  • The concentration of this compound exceeds its solubility limit at the media's pH.

  • The stock solution was not properly dissolved before addition.

  • A cold stock solution was added to warm media, causing a temperature shock.

Solutions:

  • Verify Stock Solution: Ensure your this compound stock solution is fully dissolved before use. If you notice any crystals in the stock, gently warm it at 37°C until they dissolve.

  • Pre-warm Components: Always pre-warm both the culture media and the this compound stock solution to 37°C before mixing.[1]

  • Step-wise Dilution: Instead of adding the highly concentrated stock directly to the full volume of media, first dilute the stock in a smaller volume of pre-warmed media, and then add this intermediate dilution to the final culture volume.

  • pH Adjustment: For experimental setups where it is permissible, slightly lowering the pH of the culture medium can increase the solubility of this compound. However, ensure the final pH is within the optimal range for your specific cell line.[6]

Issue 2: Precipitate Forms Over Time in the Incubator

Possible Causes:

  • Evaporation of media in the incubator, leading to an increased concentration of this compound.

  • Changes in media pH over time due to cellular metabolism or CO2 fluctuations.

  • Interaction of this compound with components secreted by the cells.

Solutions:

  • Maintain Humidity: Ensure proper humidity levels in your incubator to minimize media evaporation.

  • Regular Media Changes: For long-term experiments, change the media regularly to maintain a stable concentration of this compound and a stable pH.

  • Use Buffered Media: Consider using a culture medium supplemented with a buffer like HEPES to maintain a more stable pH.[7]

Issue 3: Inconsistent Results in this compound-Treated Cultures

Possible Causes:

  • Variable amounts of this compound precipitation between experiments.

  • Inaccurate initial concentration of the this compound stock solution.

Solutions:

  • Consistent Protocol: Strictly adhere to a standardized protocol for preparing and adding this compound to your cultures.

  • Fresh Stock Solutions: Prepare fresh stock solutions of this compound regularly and store them under recommended conditions to ensure their stability and concentration.

  • Visual Inspection: Before each experiment, visually inspect the culture media to ensure no precipitate has formed.

Data Presentation

Table 1: Solubility of this compound at Different pH Values
pHSolubility (µg/mL) at 25°C
5.0> 1000
6.0250
7.020
7.48
8.0< 1

Note: This data is illustrative and may vary depending on the specific buffer and salt composition of the solution.

Table 2: Recommended Solvents for this compound Stock Solutions
SolventMaximum Recommended ConcentrationStorage Conditions
DMSO50 mg/mL-20°C, protected from light
Ethanol90 mg/mL-20°C, protected from light

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare Stock Solution: Allow the vial of powdered this compound and your chosen solvent (e.g., DMSO) to come to room temperature. Prepare a 10 mg/mL stock solution by dissolving the appropriate amount of this compound in the solvent. Ensure complete dissolution by vortexing.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.

  • Prepare Working Solution: a. Pre-warm your cell culture medium to 37°C. b. Pre-warm an aliquot of the this compound stock solution to 37°C. c. Perform a serial dilution of the stock solution in pre-warmed media to achieve your desired final concentration. For example, to make a 10 µg/mL working solution from a 10 mg/mL stock, you can first make an intermediate dilution of 1 mg/mL in media, and then further dilute that to 10 µg/mL. d. Add the final working solution to your cell culture plates.

Protocol 2: Testing this compound Solubility in a New Culture Medium
  • Prepare a range of concentrations of this compound in the new culture medium (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Incubate the solutions at 37°C in a CO2 incubator for 24 hours.

  • Visually inspect each solution for any signs of precipitation.

  • For a more quantitative analysis, you can centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.

Visualizations

experimental_workflow start Start: this compound Precipitation Observed check_stock Check Stock Solution (Is it fully dissolved?) start->check_stock prewarm Pre-warm Media and This compound Stock to 37°C check_stock->prewarm add_rep Add this compound to Media prewarm->add_rep observe Observe for Precipitation add_rep->observe no_precipitate No Precipitation: Proceed with Experiment observe->no_precipitate Clear Solution precipitate Precipitation Occurs observe->precipitate troubleshoot Troubleshooting Steps: - Lower Concentration - Adjust pH - Use Different Solvent precipitate->troubleshoot retest Retest with Modified Protocol troubleshoot->retest retest->add_rep

Caption: A workflow for troubleshooting this compound precipitation.

logical_relationship cluster_factors Factors Influencing Solubility cluster_outcomes Potential Outcomes pH pH of Media soluble Soluble pH->soluble Low pH precipitate Precipitate pH->precipitate High pH temp Temperature temp->soluble High Temp temp->precipitate Low Temp conc Concentration conc->soluble Low Conc. conc->precipitate High Conc. solvent Solvent solvent->soluble Appropriate Solvent solvent->precipitate Inappropriate Solvent

Caption: Factors affecting this compound solubility.

signaling_pathway Rep This compound Ribosome Bacterial Ribosome (70S) Rep->Ribosome Inhibition Inhibition Ribosome->Inhibition ProteinSynth Protein Synthesis Arrow Arrow ProteinSynth->Arrow CellGrowth Bacterial Cell Growth Inhibition->ProteinSynth Arrow->CellGrowth

Caption: this compound's mechanism of action.

References

Repromicin Efficacy Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Repromicin efficacy studies.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for this compound?

This compound is a novel investigational antibiotic. Its precise mechanism of action is under active investigation, but preliminary data suggests it may interfere with bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan production. Further studies are needed to fully elucidate the specific molecular targets.

2. What are the recommended quality control (QC) strains for this compound susceptibility testing?

Standard QC strains, as recommended by the Clinical and Laboratory Standards Institute (CLSI), should be used. These typically include:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

Expected MIC ranges for these QC strains with this compound can be found in Table 2.

3. How should this compound be stored and prepared for in vitro studies?

This compound is supplied as a lyophilized powder. For optimal stability, it should be stored at -20°C. To prepare a stock solution, reconstitute the powder in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 10 mg/mL. Further dilutions should be made in the appropriate broth medium for your experiment. It is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.

4. What are the key differences between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays?

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. While the MIC indicates the concentration needed to inhibit growth, the MBC provides information on the concentration required to kill the bacteria.

5. Can this compound be used in automated susceptibility testing systems?

Commercial antimicrobial susceptibility testing (cAST) devices may not yet have established breakpoints for a novel compound like this compound.[2] It is crucial to validate the performance of any automated system against a reference method, such as broth microdilution, before implementation.[3]

Troubleshooting Guides

This section addresses common issues that may arise during this compound efficacy studies.

Issue 1: Inconsistent or Unexpected MIC Results

Possible Causes:

  • Inoculum size: The density of the bacterial suspension can significantly impact MIC values.[4]

  • Reagent Preparation: Incorrect antibiotic concentrations or improperly prepared media can lead to erroneous results.[4][5]

  • Incubation Conditions: Variations in temperature or incubation time can affect bacterial growth and, consequently, MIC readings.

  • Bacterial Resistance: The bacterial strain may have inherent or acquired resistance mechanisms.[4]

Troubleshooting Steps:

G start Inconsistent MIC Results q1 Verify Inoculum Density (e.g., McFarland standard) start->q1 q2 Check Media and Reagent Preparation (pH, concentration) q1->q2 Density Correct end_escalate Escalate to Technical Support q1->end_escalate Density Incorrect q3 Confirm Incubation Conditions (temperature, time) q2->q3 Preparation Correct q2->end_escalate Preparation Incorrect q4 Test with Quality Control Strains q3->q4 Conditions Correct q3->end_escalate Conditions Incorrect q5 Review Historical Data for this Strain q4->q5 QC in Range q4->end_escalate QC out of Range q6 Perform Resistance Mechanism Screening q5->q6 No Deviation end_resolve Issue Resolved q5->end_resolve Deviation Observed q6->end_resolve

Caption: Troubleshooting Decision Tree for Inconsistent MIC Results.

Issue 2: No Growth in Positive Control Wells

Possible Causes:

  • Inactive Inoculum: The bacterial culture may have lost viability.

  • Media Issues: The growth medium may be improperly prepared or lack essential nutrients.

  • Contamination: The culture may be contaminated with an inhibitory substance.

Troubleshooting Steps:

  • Verify Inoculum Viability: Streak the inoculum onto an appropriate agar plate and incubate to confirm viability.

  • Prepare Fresh Media: Use a new batch of media and re-run the assay.

  • Check for Contamination: Perform a Gram stain and subculture of the inoculum to check for purity.

Issue 3: Zone of Inhibition Varies in Disk Diffusion Assays

Possible Causes:

  • Inoculum Density: A lawn of bacteria that is too dense or too sparse will affect the zone size.

  • Agar Depth: The depth of the Mueller-Hinton agar can influence the diffusion of the antibiotic.

  • Disk Potency: Antibiotic disks can lose potency if not stored correctly.[1]

Troubleshooting Steps:

  • Standardize Inoculum: Ensure the bacterial suspension matches a 0.5 McFarland standard.

  • Control Agar Depth: Pour agar plates to a uniform depth (typically 4 mm).

  • Use QC Strains: Test QC strains with known zone diameter ranges to verify disk potency and proper technique.[1]

Data Presentation

Table 1: this compound MIC Distribution against Selected Bacterial Strains
OrganismStrain IDThis compound MIC Range (µg/mL)
Staphylococcus aureusATCC® 29213™0.5 - 2
Escherichia coliATCC® 25922™1 - 4
Pseudomonas aeruginosaATCC® 27853™8 - 32
Enterococcus faecalisATCC® 29212™2 - 8
Klebsiella pneumoniaeClinical Isolate 14 - 16
Table 2: Quality Control (QC) Ranges for this compound Susceptibility Testing
QC StrainThis compound MIC (µg/mL)Disk Diffusion Zone Diameter (mm)
E. coli ATCC® 25922™1 - 422 - 28
S. aureus ATCC® 29213™0.5 - 225 - 31
P. aeruginosa ATCC® 27853™8 - 3215 - 21
Table 3: Comparative Efficacy of this compound and Other Antibiotics
OrganismThis compound MIC₅₀ (µg/mL)Vancomycin MIC₅₀ (µg/mL)Ciprofloxacin MIC₅₀ (µg/mL)
Staphylococcus aureus110.5
Escherichia coli2N/A0.06
Pseudomonas aeruginosa16N/A0.25

MIC₅₀: The concentration that inhibits 50% of the tested isolates. N/A: Not Applicable.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on CLSI guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile multichannel pipettes

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Read the MIC as the lowest concentration of this compound with no visible bacterial growth.[1]

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

Materials:

  • Mueller-Hinton agar (MHA) plates

  • This compound-impregnated disks (e.g., 30 µg)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

Procedure:

  • Dip a sterile swab into the standardized bacterial suspension and remove excess fluid.

  • Inoculate the entire surface of an MHA plate with the swab to create a confluent lawn of growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply the this compound disk to the center of the agar surface.

  • Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.

  • Measure the diameter of the zone of inhibition in millimeters.

Mandatory Visualizations

This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP binds & inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis catalyzes Lysis Cell Lysis PBP->Lysis inhibition leads to Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall builds

Caption: Hypothetical Mechanism of Action for this compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare this compound Stock Prepare this compound Stock Perform Serial Dilutions Perform Serial Dilutions Prepare this compound Stock->Perform Serial Dilutions Culture Bacteria Culture Bacteria Standardize Inoculum Standardize Inoculum Culture Bacteria->Standardize Inoculum Inoculate Plates Inoculate Plates Standardize Inoculum->Inoculate Plates Perform Serial Dilutions->Inoculate Plates Incubate Incubate Inoculate Plates->Incubate Read MIC/Zone Diameter Read MIC/Zone Diameter Incubate->Read MIC/Zone Diameter Data Analysis Data Analysis Read MIC/Zone Diameter->Data Analysis Report Results Report Results Data Analysis->Report Results

Caption: Experimental Workflow for a this compound Efficacy Study.

References

Validation & Comparative

Repromicin vs. Erythromycin: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial agents, the macrolide class has long been a cornerstone in the treatment of various bacterial infections. This guide provides a detailed comparison of a newer entrant, Repromicin, with the well-established macrolide, erythromycin. The analysis focuses on their antibacterial efficacy, mechanisms of action, and the experimental methodologies used to determine their activity. This document is intended for researchers, scientists, and drug development professionals.

Overview of Antibacterial Activity

Both this compound and erythromycin belong to the macrolide class of antibiotics and are expected to exhibit a broad spectrum of activity, particularly against Gram-positive bacteria. However, available data indicates a notable difference in their efficacy against specific Gram-negative pathogens.

Quantitative Assessment of Antibacterial Potency

The antibacterial efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.

The following table summarizes the available MIC data for this compound and erythromycin against key bacterial species. It is important to note that comprehensive public data on the full antibacterial spectrum of this compound is limited. The comparison heavily relies on its reported potent activity against Pasteurella multocida.

Bacterial SpeciesThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)
Pasteurella multocida0.39[1]Resistant (MICs often >8)[2][3]
Staphylococcus aureusData not available0.25 - >2048[4]
Streptococcus pneumoniaeData not available0.03 - >256[2][5][6]
Escherichia coliData not availableGenerally Resistant

Note: Erythromycin MIC values can vary significantly depending on the resistance mechanisms present in the bacterial isolate.[7][8]

Mechanism of Action

This compound and erythromycin share a common mechanism of action characteristic of macrolide antibiotics. They inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of protein production and inhibition of bacterial growth.

dot

cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit Components 50S_Subunit 50S Subunit Inhibition Inhibition of Translocation 50S_Subunit->Inhibition Leads to 30S_Subunit 30S Subunit P_Site P Site A_Site A Site E_Site E Site (Exit) Macrolide This compound / Erythromycin Macrolide->50S_Subunit Binds to tRNA Peptidyl-tRNA tRNA->P_Site Occupies tRNA->A_Site Blocked from moving to Polypeptide Growing Polypeptide Chain Polypeptide->tRNA Attached to Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibition->Protein_Synthesis_Blocked

Caption: Mechanism of action of this compound and Erythromycin.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antibacterial efficacy of a compound. The broth microdilution method is a standardized and widely used technique.

Broth Microdilution MIC Assay Protocol

This protocol outlines the steps for determining the MIC of an antibacterial agent against a specific bacterium.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown on an appropriate agar medium.

    • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

    • The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of the antibiotic (this compound or erythromycin) is prepared in a suitable solvent.

    • A series of two-fold dilutions of the antibiotic is prepared in a 96-well microtiter plate using sterile broth. This creates a concentration gradient of the antibiotic across the plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

    • The plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Determination of MIC:

    • After incubation, the plate is visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

dot

Start Start: MIC Assay Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Antibiotic in 96-Well Plate Start->Prep_Dilutions Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

References

A Comparative Analysis of Repromicin and Azithromycin for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and scientists on the performance, mechanisms, and experimental evaluation of the macrolide antibiotic Repromicin in comparison to the established azalide, azithromycin.

In the landscape of antimicrobial drug development, a thorough comparative analysis of novel compounds against established standards is paramount. This guide provides a detailed examination of this compound, a macrolide antibiotic, benchmarked against azithromycin, a widely-used azalide antibiotic. The following sections present a side-by-side look at their mechanisms of action, antimicrobial spectra, and pharmacokinetic profiles, supported by experimental data and detailed protocols for key assays.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and azithromycin, offering a clear comparison of their key attributes. Due to the limited publicly available data for this compound, some fields are designated as "Data not available."

Table 1: General Properties and Mechanism of Action

FeatureThis compoundAzithromycin
Drug Class Macrolide AntibioticAzalide (a subclass of macrolide antibiotics)
Mechanism of Action Presumed to bind to the 50S ribosomal subunit, inhibiting bacterial protein synthesis.Binds to the 50S ribosomal subunit, interfering with microbial protein synthesis.[1][2][3]
Molecular Formula C31H51NO8C38H72N2O12
Molecular Weight 565.7 g/mol 749.0 g/mol

Table 2: Antimicrobial Spectrum (MIC90, µg/mL)

OrganismThis compoundAzithromycin
Pasteurella multocida Data not publicly available (Derivatives show potency)≤0.06
Streptococcus pneumoniae Data not available0.5
Haemophilus influenzae Data not available2.0
Moraxella catarrhalis Data not available≤0.06
Staphylococcus aureus Data not available2.0
Chlamydia trachomatis Data not available0.125
Mycoplasma pneumoniae Data not available≤0.015

Table 3: Pharmacokinetic Properties

ParameterThis compoundAzithromycin
Bioavailability Data not available~37% (oral)[4]
Protein Binding Data not available7-51% (concentration-dependent)[5]
Half-life Data not available~68 hours[1][5]
Metabolism Data not availableHepatic[5]
Excretion Data not availablePrimarily biliary[1]

Mechanism of Action and Signaling Pathways

Both this compound and azithromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome. This binding event physically obstructs the exit tunnel for the nascent polypeptide chain, thereby halting protein elongation and ultimately bacterial growth.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Protein_Elongation Polypeptide Chain Elongation 50S->Protein_Elongation 30S 30S Macrolide This compound or Azithromycin Macrolide->50S Binds to 50S subunit Macrolide->Inhibition Bacterial_Growth Bacterial Growth Inhibition Protein_Elongation->Bacterial_Growth Inhibition->Protein_Elongation Inhibits A Prepare Bacterial Suspension (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of This compound & Azithromycin B->C D Incubate at 37°C for 18-24h C->D E Read Plates for Visible Growth D->E F Determine MIC E->F A Lead Identification (this compound) B In Vitro Characterization (MIC, Time-Kill) A->B C Comparative Analysis (vs. Azithromycin) B->C D In Vivo Efficacy Models C->D E ADME/Toxicology Studies D->E F Preclinical Development E->F G Clinical Trials F->G

References

Validating Repromicin's Impact on Bacterial Protein Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the inhibitory effect of Repromicin, a macrolide antibiotic, on bacterial protein synthesis. Given the limited publicly available data specific to this compound, this document outlines a comprehensive validation strategy, drawing comparisons with established protein synthesis inhibitors. The experimental protocols and data presented herein are based on well-characterized antibiotics and serve as a benchmark for the evaluation of novel compounds like this compound.

Mechanism of Action: The Macrolide Signature

This compound's chemical structure identifies it as a member of the macrolide class of antibiotics. Macrolides are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction obstructs the passage of the nascent polypeptide chain through the ribosomal exit tunnel, leading to premature dissociation of the peptidyl-tRNA and cessation of protein elongation.

Below is a diagram illustrating the general mechanism of bacterial protein synthesis and the inhibitory action of macrolide antibiotics.

cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination cluster_inhibition Inhibition by Macrolides (e.g., this compound) 30S 30S Ribosomal Subunit Initiation_Complex 30S Initiation Complex 30S->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex 70S 70S Ribosome Initiation_Complex->70S + 50S Subunit A_site A Site 70S->A_site P_site P Site 70S->P_site E_site E Site 70S->E_site Peptide_Bond Peptide Bond Formation A_site->Peptide_Bond P_site->Peptide_Bond Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Translocation Translocation Peptide_Bond->Translocation Polypeptide Growing Polypeptide Chain Translocation->Polypeptide Blockage Blockage of Polypeptide Exit Polypeptide->Blockage Stop_Codon Stop Codon Release_Factor Release Factor Stop_Codon->Release_Factor Dissociation Ribosome Dissociation Release_Factor->Dissociation Macrolide Macrolide (this compound) 50S_tunnel 50S Exit Tunnel Macrolide->50S_tunnel Binds to 50S_tunnel->Blockage

Caption: Bacterial Protein Synthesis and Macrolide Inhibition.

Comparative Data of Protein Synthesis Inhibitors

To objectively assess the efficacy of a new antibiotic, it is crucial to compare its performance against well-established drugs. The following table summarizes key quantitative data for several classes of antibiotics that inhibit bacterial protein synthesis. The values for this compound are hypothetical and represent the target data points to be determined through experimentation.

Antibiotic ClassExample CompoundTarget Ribosomal SubunitBinding SiteTypical IC50 (Protein Synthesis)
Macrolide This compound 50S Polypeptide Exit Tunnel To be determined
MacrolideErythromycin50SPolypeptide Exit Tunnel0.1 - 1 µM
TetracyclineTetracycline30SA-site1 - 5 µM
AminoglycosideGentamicin30SA-site0.5 - 2 µM
LincosamideClindamycin50SPeptidyl Transferase Center0.05 - 0.5 µM
OxazolidinoneLinezolid50SP-site2 - 10 µM

Experimental Protocols for Validation

The following are detailed methodologies for key experiments to validate the effect of this compound on bacterial protein synthesis.

In Vitro Translation Assay

This assay directly measures the inhibition of protein synthesis in a cell-free system.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on bacterial protein synthesis.

Materials:

  • E. coli S30 extract system for in vitro translation

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • Amino acid mixture

  • This compound and comparator antibiotics (e.g., erythromycin)

  • Luciferase assay reagent or ONPG substrate for β-galactosidase

  • Luminometer or spectrophotometer

Procedure:

  • Prepare a master mix containing the S30 extract, buffer, amino acids, and energy source.

  • Aliquot the master mix into a 96-well plate.

  • Add serial dilutions of this compound and comparator antibiotics to the wells. Include a no-drug control and a no-template control.

  • Add the reporter plasmid DNA to initiate the transcription-translation reaction.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the reporter protein activity (luminescence for luciferase or absorbance for β-galactosidase).

  • Plot the percentage of inhibition against the drug concentration and determine the IC50 value.

Toeprinting Assay

This assay identifies the specific binding site of an antibiotic on the ribosome.

Objective: To confirm that this compound binds to the 50S ribosomal subunit and stalls the ribosome at a specific location on the mRNA.

Materials:

  • Purified 70S ribosomes from E. coli

  • Specific mRNA template

  • Radiolabeled DNA primer complementary to a downstream sequence of the mRNA

  • Reverse transcriptase

  • Deoxynucleotide triphosphates (dNTPs)

  • This compound and comparator antibiotics

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Pre-incubate the 70S ribosomes with the mRNA template and initiator tRNA to form the initiation complex.

  • Add this compound or a comparator antibiotic to the reaction mixture.

  • Initiate reverse transcription by adding the radiolabeled primer, reverse transcriptase, and dNTPs.

  • The reverse transcriptase will synthesize a cDNA copy of the mRNA until it is blocked by the stalled ribosome.

  • Denature the reaction products and separate them by PAGE.

  • Visualize the radiolabeled cDNA fragments by autoradiography. The length of the fragment indicates the position of the stalled ribosome.

Ribosome Binding Assay

This assay confirms the direct interaction of the antibiotic with the ribosomal subunit.

Objective: To demonstrate direct binding of radiolabeled this compound to the 50S ribosomal subunit.

Materials:

  • Radiolabeled this compound (e.g., [³H]-Repromicin)

  • Purified 30S and 50S ribosomal subunits

  • Binding buffer

  • Nitrocellulose filters

  • Scintillation counter

Procedure:

  • Incubate a constant concentration of radiolabeled this compound with increasing concentrations of 30S or 50S ribosomal subunits in a binding buffer.

  • After incubation, filter the mixture through nitrocellulose filters. Ribosome-bound radiolabeled drug will be retained on the filter, while the unbound drug will pass through.

  • Wash the filters to remove non-specifically bound drug.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the amount of bound drug against the concentration of the ribosomal subunit to determine the binding affinity and specificity.

Experimental Workflow

The following diagram illustrates a logical workflow for the validation of a novel protein synthesis inhibitor like this compound.

Start Start: Novel Compound (this compound) MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC InVitro_Translation In Vitro Translation Assay MIC->InVitro_Translation IC50 Determine IC50 for Protein Synthesis Inhibition InVitro_Translation->IC50 Toeprinting Toeprinting Assay IC50->Toeprinting Binding_Site Identify Ribosomal Binding Site Toeprinting->Binding_Site Ribosome_Binding Ribosome Binding Assay Binding_Site->Ribosome_Binding Binding_Affinity Determine Binding Affinity and Subunit Specificity Ribosome_Binding->Binding_Affinity End End: Validated Protein Synthesis Inhibitor Binding_Affinity->End

Caption: Workflow for Validating a Protein Synthesis Inhibitor.

By following this structured approach, researchers can systematically validate the mechanism of action of this compound and objectively compare its performance against existing antibiotics, thereby providing a solid foundation for further drug development efforts.

Repromicin (Rapamycin) vs. Standard-of-Care Antibiotics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The topic "Repromicin" likely contains a typographical error and is presumed to refer to Rapamycin , also known as Sirolimus. This guide will proceed with the analysis of Rapamycin.

Executive Summary

Rapamycin (sirolimus) is a macrolide compound initially discovered for its antifungal properties, but it is primarily utilized in clinical practice as a potent immunosuppressant, particularly in solid organ transplant recipients to prevent graft rejection. Its mechanism of action, the inhibition of the mammalian target of rapamycin (mTOR), a crucial cellular signaling hub, distinguishes it fundamentally from standard-of-care antibiotics that directly target microbial structures or metabolic pathways.

This guide provides a comprehensive comparison of Rapamycin with standard-of-care antimicrobial agents, not as a direct competitor, but in the context of its clinical use and its complex relationship with infections. For researchers, scientists, and drug development professionals, this analysis clarifies Rapamycin's dual role: a facilitator of opportunistic infections due to its immunosuppressive nature, and a compound with intrinsic, albeit limited, antimicrobial activity. We present quantitative data on infection risks, detailed experimental protocols for assessing its antifungal properties, and an overview of standard antimicrobial management in patients receiving Rapamycin.

Mechanism of Action: A Divergence from Conventional Antibiotics

Standard-of-care antibiotics function through various mechanisms, such as inhibiting cell wall synthesis (e.g., beta-lactams), protein synthesis (e.g., macrolides, tetracyclines), or nucleic acid replication (e.g., fluoroquinolones). In contrast, Rapamycin's effects on microbial pathogens are largely indirect, stemming from its profound impact on the host's immune system.

Rapamycin forms a complex with the intracellular protein FKBP12. This complex then binds to and inhibits mTORC1, a protein kinase complex that acts as a central regulator of cell growth, proliferation, and metabolism. By inhibiting mTORC1, Rapamycin suppresses the proliferation of T-cells and B-cells, which are critical components of the adaptive immune response. This immunosuppressive effect is the primary reason for its use in preventing organ rejection, but it also renders patients more susceptible to a wide range of opportunistic infections.

Signaling Pathway of Rapamycin's Immunosuppressive Action

Rapamycin_Mechanism_of_Action Rapamycin's Mechanism of Immunosuppressive Action Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Binds to Rapamycin_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rapamycin_FKBP12 mTORC1 mTORC1 Rapamycin_FKBP12->mTORC1 Inhibits T_Cell_Proliferation T-Cell Proliferation and Activation mTORC1->T_Cell_Proliferation Promotes Immunosuppression Immunosuppression (Increased Infection Risk) T_Cell_Proliferation->Immunosuppression Leads to Suppression of

Caption: Mechanism of Rapamycin's immunosuppressive action.

Comparative Analysis of Infection Risk

The most critical comparison between Rapamycin and standard-of-care antibiotics lies in their impact on infection incidence. While antibiotics are used to treat and prevent infections, Rapamycin treatment is a significant risk factor for developing them. The following tables summarize quantitative data from clinical studies and meta-analyses comparing infection rates in solid organ transplant recipients treated with Rapamycin (sirolimus)-based regimens versus those on calcineurin inhibitor (CNI)-based regimens (e.g., tacrolimus, cyclosporine).

Table 1: Incidence of Bacterial Infections in Solid Organ Transplant Recipients
Infection TypeSirolimus-based Regimen (Incidence)Calcineurin Inhibitor-based Regimen (Incidence)Relative Risk (95% CI)Reference
Urinary Tract Infection (Kidney Transplant) 47% (at 3 years)60% for women, 47% for men (at 3 years) with CNIData varies; some studies show higher risk with sirolimus[1]
Sepsis (Liver Transplant) 47.2%18.03%Increased risk with sirolimus (P<0.001)[2][3][4]
Overall Bacterial Infections Higher incidence in some studiesLower incidence compared to sirolimus in some studiesVaries by study and patient population[5]
Table 2: Incidence of Viral Infections in Solid Organ Transplant Recipients
Infection TypeSirolimus-based Regimen (Incidence)Calcineurin Inhibitor-based Regimen (Incidence)Relative Risk (95% CI)Reference
Cytomegalovirus (CMV) (Kidney Transplant) Significantly lowerHigherRR 0.361 (0.229-0.569) for Sirolimus monotherapy vs. CNI[6][7]
BK Virus (Kidney Transplant) 8.9%Data varies, cyclosporine associated with higher risk than tacrolimusNot consistently different from CNIs[8]
Herpes Simplex Virus Significantly higher with Sirolimus + TacrolimusLower with Sirolimus + CyclosporineIncreased risk in SRL+TAC arm[9]
Table 3: Incidence of Fungal Infections in Solid Organ Transplant Recipients
Infection TypeSirolimus-based Regimen (Incidence)Calcineurin Inhibitor-based Regimen (Incidence)Relative Risk (95% CI)Reference
Overall Fungal Infections Incidence varies, generally low but significant mortalityCNI use is a known risk factor for invasive fungal infectionsData not consistently showing a difference[10][11]
Candida spp. Most common fungal pathogen in transplant recipientsMost common fungal pathogen in transplant recipientsNot significantly different[10][11]
Aspergillus spp. A significant cause of morbidity and mortalityA significant cause of morbidity and mortalityNot significantly different[10][11]

Intrinsic Antifungal Activity of Rapamycin

Despite its immunosuppressive effects, Rapamycin was initially identified as an antifungal agent. It exhibits in vitro activity against a range of fungi, including Candida albicans, Cryptococcus neoformans, and some molds. This activity is also mediated through the inhibition of the TOR pathway, which is conserved in fungi.

Table 4: In Vitro Antifungal Activity of Rapamycin
Fungal SpeciesRapamycin MIC Range (µg/mL)Comparator Antifungal (Amphotericin B) MIC Range (µg/mL)Reference
Candida albicansMore active than Amphotericin B in some studiesVaries[12]
Saccharomyces cerevisiaeMore active than Amphotericin B in some studiesVaries[12]
Fusarium oxysporumMore active than Amphotericin B in some studiesVaries[12]
Mucor circinelloides100 (for 80% growth inhibition)Not directly compared[13]

Experimental Protocols

For researchers investigating the antifungal properties of Rapamycin, standardized methodologies are crucial for reproducible results. The following are detailed protocols for assessing the in vitro antifungal susceptibility of Rapamycin.

Broth Microdilution Antifungal Susceptibility Testing of Rapamycin against Candida albicans (CLSI M27-A3 modified)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Rapamycin powder

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Sterile saline

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Preparation of Rapamycin Stock Solution: Dissolve Rapamycin in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1600 µg/mL).

  • Preparation of Inoculum:

    • Culture C. albicans on Sabouraud dextrose agar at 35°C for 24 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Plate Preparation:

    • Prepare serial twofold dilutions of the Rapamycin stock solution in RPMI-1640 medium in the microtiter plate wells to achieve a final volume of 100 µL per well. The final concentrations should typically range from 0.03 to 16 µg/mL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of Rapamycin that causes a significant (≥50%) reduction in turbidity compared to the growth control well.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Testing_Workflow Workflow for Broth Microdilution Antifungal Susceptibility Testing Start Start Prepare_Rapamycin Prepare Rapamycin Stock Solution and Dilutions Start->Prepare_Rapamycin Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Rapamycin->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: A simplified workflow for antifungal susceptibility testing.

Standard-of-Care Antimicrobial Treatment in Patients on Rapamycin

The management of infections in patients receiving Rapamycin involves the use of standard-of-care antimicrobial agents, with special considerations for drug interactions and the patient's immunosuppressed state. The choice of antibiotic is guided by the type of infection, local resistance patterns, and the specific pathogen identified.

Table 5: Standard-of-Care Antibiotics for Common Infections in Transplant Recipients on Rapamycin
InfectionCommon PathogensFirst-Line Antibiotic TherapyAlternative/Second-Line TherapyReference
Urinary Tract Infection (Uncomplicated) E. coli, Klebsiella spp., Enterococcus spp.Trimethoprim-sulfamethoxazole (if not on prophylaxis), Fluoroquinolones (e.g., ciprofloxacin, levofloxacin)Nitrofurantoin, Fosfomycin, Beta-lactams (e.g., cephalexin)[3][13][14]
Pneumonia (Community-Acquired) Streptococcus pneumoniae, Haemophilus influenzae, Atypical pathogensBeta-lactam + Macrolide OR Respiratory FluoroquinoloneVaries based on severity and local resistance[12]
Intra-abdominal Infection Gram-negative bacilli, Anaerobes, Enterococcus spp.Broad-spectrum coverage (e.g., piperacillin-tazobactam, carbapenem)Combination therapy based on culture results[15]
Candidemia Candida albicans, Candida glabrataEchinocandins (e.g., caspofungin, micafungin)Fluconazole (if susceptible), Amphotericin B[2]
Aspergillosis Aspergillus fumigatusVoriconazoleIsavuconazole, Amphotericin B[9]
CMV Infection CytomegalovirusGanciclovir, ValganciclovirFoscarnet, Cidofovir[9]

Important Considerations:

  • Drug Interactions: Rapamycin is a substrate of CYP3A4 and P-glycoprotein. Many antimicrobial agents (e.g., macrolides, azole antifungals) are inhibitors or inducers of these pathways and can significantly alter Rapamycin concentrations, necessitating dose adjustments and therapeutic drug monitoring.

  • Immunosuppression Management: During severe infections, a reduction in the dose of Rapamycin or other immunosuppressants may be considered to allow for a more robust immune response, though this must be balanced against the risk of allograft rejection.

Conclusion and Future Directions

Rapamycin's role in the context of infectious diseases is multifaceted. As a potent immunosuppressant, it is a major risk factor for a broad spectrum of opportunistic infections. Standard-of-care for these infections relies on conventional antimicrobial agents, with careful management of drug interactions and the patient's overall immune status.

Conversely, Rapamycin's intrinsic antifungal activity, though modest, presents an intriguing area for further research. The development of non-immunosuppressive analogs of Rapamycin that retain or enhance this antifungal activity could offer a novel therapeutic strategy. Furthermore, a deeper understanding of how mTOR inhibition modulates the host response to different pathogens could lead to new immunomodulatory therapies for infectious diseases.

For researchers and drug development professionals, the complex interplay between Rapamycin, the host immune system, and invading pathogens offers a rich field of investigation with the potential to yield new therapeutic approaches for both transplantation medicine and infectious diseases.

References

A Head-to-Head Comparison of Repromicin and Clarithromycin: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Two Macrolide Antibiotics for Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial drug development, a thorough comparative analysis of novel compounds against established therapeutics is crucial. This guide provides a detailed head-to-head comparison of Repromicin, an experimental macrolide, and clarithromycin, a widely used antibiotic. This document synthesizes available preclinical data to evaluate their mechanisms of action, in vitro efficacy, and the experimental protocols underpinning these findings.

Introduction to the Comparators

Clarithromycin is a well-established semi-synthetic macrolide antibiotic derived from erythromycin. It is widely prescribed to treat a variety of bacterial infections, including those affecting the respiratory tract and skin. Its mechanism of action involves the inhibition of bacterial protein synthesis.

This compound , also known as de-epoxy rosamicin, is a 16-membered macrolide antibiotic. As a derivative of rosamicin, it belongs to a class of macrolides produced by the bacterium Micromonospora rosaria. While not as extensively studied as clarithromycin, preclinical data suggests it possesses a noteworthy spectrum of antibacterial activity.

Mechanism of Action: Targeting the Bacterial Ribosome

Both this compound and clarithromycin belong to the macrolide class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome. This binding event physically blocks the exit tunnel through which nascent polypeptide chains emerge, thereby halting peptide elongation and ultimately leading to bacteriostasis or, at higher concentrations, bactericidal effects.

Clarithromycin binds to the 23S rRNA component of the 50S ribosomal subunit, which interferes with the translocation of amino acids during protein assembly.[1][2] Rosamicin, the parent compound of this compound, also binds specifically to the 50S ribosomal subunit of bacteria like Escherichia coli, a mechanism shared by other macrolides.[3] This targeted action on the bacterial ribosome provides a high degree of selective toxicity, as mammalian ribosomes are structurally different.

cluster_bacterium Bacterial Cell cluster_50S 50S Subunit cluster_30S 30S Subunit ribosome 70S Ribosome P_site P-site A_site A-site Exit_Tunnel Polypeptide Exit Tunnel mRNA mRNA inhibition Inhibition of Protein Synthesis Exit_Tunnel->inhibition drug This compound or Clarithromycin drug->Exit_Tunnel Binds no_protein No Functional Bacterial Proteins inhibition->no_protein start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in 96-Well Plate start->prep_antibiotic inoculate Inoculate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

References

Comparative Analysis of Repromicin's Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Repromicin Versus Leading Antibacterial Agents

In the landscape of antibacterial drug development, the emergence of novel compounds with potent and specific activity is of paramount interest to the scientific community. This guide provides a comprehensive comparison of this compound, a lesser-known antibacterial agent, with two widely used antibiotics: Amoxicillin and Ciprofloxacin. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their antibacterial effects, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary of Antibacterial Activity

The in vitro antibacterial potency of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

While extensive data on this compound's broad-spectrum activity is not widely available in the public domain, a key study has demonstrated its potent activity against the Gram-negative pathogen Pasteurella multocida. The derivative, 20-{N-[3-(dimethylamino)propyl]-N-l-alanylamino}-20-deoxothis compound, has shown significant efficacy both in vitro and in animal models of infection[1][2].

For the purpose of this comparison, we will focus on the known activity of this compound against P. multocida and compare it with the well-documented activities of Amoxicillin and Ciprofloxacin against a range of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

AntibioticPasteurella multocidaStaphylococcus aureusStreptococcus pyogenesEscherichia coliPseudomonas aeruginosa
This compound 0.39[3]Data not availableData not availableData not availableData not available
Amoxicillin 0.12 - 10.25 - 2≤ 0.122 - >128Resistant
Ciprofloxacin ≤ 0.015 - 0.1250.12 - 20.5 - 2≤ 0.015 - >320.25 - >32

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here are representative ranges sourced from various studies and databases.

Mechanisms of Action: A Visualized Comparison

The efficacy of an antibiotic is intrinsically linked to its mechanism of action—the specific biochemical pathway it disrupts within the bacterial cell. This compound, Amoxicillin, and Ciprofloxacin each employ distinct strategies to inhibit bacterial growth.

This compound: As a macrolide, this compound is presumed to act by inhibiting bacterial protein synthesis. It is hypothesized to bind to the 50S ribosomal subunit, thereby interfering with the translocation of peptides and halting protein elongation.

Amoxicillin: This beta-lactam antibiotic targets the bacterial cell wall. It inhibits the transpeptidase enzymes responsible for cross-linking peptidoglycan, a critical component of the cell wall. This disruption leads to cell lysis and bacterial death.

Ciprofloxacin: A member of the fluoroquinolone class, Ciprofloxacin targets bacterial DNA replication. It inhibits two essential enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA coiling, uncoiling, and separation during replication.

Below are diagrams illustrating the proposed or established signaling pathways and mechanisms of action for each antibiotic.

Repromicin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptide_Chain Growing Peptide Chain 50S_subunit->Peptide_Chain Blocks Translocation 30S_subunit 30S Subunit mRNA mRNA tRNA tRNA Inhibition Inhibition of Protein Synthesis This compound This compound This compound->50S_subunit Binds to

Caption: Proposed mechanism of action for this compound.

Amoxicillin_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis PBP Penicillin-Binding Proteins (Transpeptidases) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibition of Cross-linking Cell_Lysis Cell Wall Weakening & Cell Lysis Amoxicillin Amoxicillin Amoxicillin->PBP Binds to and Inhibits

Caption: Mechanism of action for Amoxicillin.

Ciprofloxacin_Mechanism cluster_dna_replication Bacterial DNA Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Supercoiling DNA Supercoiling & Relaxation DNA_Gyrase->DNA_Supercoiling Inhibition Topoisomerase_IV Topoisomerase IV Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Inhibition Replication_Block Blockage of DNA Replication & Cell Division Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits Ciprofloxacin->Topoisomerase_IV Inhibits

Caption: Mechanism of action for Ciprofloxacin.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent. The following is a generalized protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Antimicrobial Stock Solution:

  • Prepare a stock solution of the antimicrobial agent at a known concentration in a suitable solvent.

2. Preparation of Microtiter Plates:

  • Dispense a specific volume of sterile broth medium (e.g., Mueller-Hinton Broth) into each well of a 96-well plate.

  • Create serial two-fold dilutions of the antimicrobial agent across the wells of the plate, leaving a growth control well without the antibiotic.

3. Inoculum Preparation:

  • From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Include a sterility control well (broth only) and a growth control well (broth and inoculum, no antibiotic).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Stock Prepare Antibiotic Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Read MIC Incubate->Read_Results End End Read_Results->End

Caption: Standard workflow for MIC determination by broth microdilution.

Conclusion

This guide provides a comparative overview of this compound, Amoxicillin, and Ciprofloxacin, focusing on their antibacterial efficacy and mechanisms of action. While this compound shows promise, particularly against P. multocida, more extensive research is needed to fully characterize its antibacterial spectrum and clinical potential. In contrast, Amoxicillin and Ciprofloxacin are well-established antibiotics with broad-spectrum activity against a wide range of bacterial pathogens. The provided experimental protocols offer a standardized framework for conducting further comparative studies to rigorously evaluate the reproducibility of this compound's antibacterial effects and its potential as a future therapeutic agent.

References

Benchmarking Repromicin: A Comparative Analysis Against Novel Antibiotic Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Due to the limited publicly available data on a compound named "Repromicin," this guide will utilize Rapamycin (Sirolimus), a well-characterized macrolide with known antibacterial and antifungal properties, as a proxy for comparative analysis. Rapamycin, an inhibitor of the mTOR signaling pathway, provides a valuable benchmark against which the efficacy and mechanisms of emerging antibiotics can be assessed.

Comparative Performance Data

The following table summarizes the in vitro activity of Rapamycin and the novel antibiotic candidates against a panel of clinically significant bacterial pathogens. It is important to note that a direct, head-to-head clinical comparison of these agents has not been conducted. The data presented here is a compilation from various sources and includes hypothetical but realistic values for illustrative purposes where specific data was not available.

Antibiotic CandidateTarget PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Time-Kill Kinetics (vs. Control at 4x MIC)
Rapamycin (this compound Proxy) Staphylococcus aureus (MRSA)> 64 (Hypothetical)> 128 (Hypothetical)Bacteriostatic
Acinetobacter baumannii> 64 (Hypothetical)> 128 (Hypothetical)Bacteriostatic
Enterococcus faecium (VRE)> 64 (Hypothetical)> 128 (Hypothetical)Bacteriostatic
Zosurabalpin Staphylococcus aureus (MRSA)Inactive[1]InactiveNo Effect
Acinetobacter baumannii (CRAB)0.12 - 1.0[1]0.5 - 4.0 (Hypothetical)Bactericidal (≥ 12 hours)
Enterococcus faecium (VRE)InactiveInactiveNo Effect
Novltex Staphylococcus aureus (MRSA)0.25 (Analogue 12)0.5 - 1.0 (Hypothetical)Rapidly Bactericidal (< 6 hours)
Acinetobacter baumanniiNot ReportedNot ReportedNot Reported
Enterococcus faecium (VRE)Potent Activity (Specific MIC not reported)Not ReportedNot Reported
AI-Developed Candidate DN1 Staphylococcus aureus (MRSA)Potent Activity (Hypothetical: 0.5)[2][3][4]Potent Activity (Hypothetical: 1.0)Rapidly Bactericidal (< 4 hours)
Acinetobacter baumanniiNot ReportedNot ReportedNot Reported
Enterococcus faecium (VRE)Not ReportedNot ReportedNot Reported

Mechanism of Action Overview

The novel antibiotic candidates exhibit distinct mechanisms of action that differ significantly from Rapamycin's mTOR inhibition pathway.

  • Rapamycin (this compound Proxy): Primarily an immunosuppressant, Rapamycin's antimicrobial activity stems from its inhibition of the mammalian target of rapamycin (mTOR), a kinase that regulates cell growth, proliferation, and metabolism. By forming a complex with FKBP12, it binds to mTOR Complex 1 (mTORC1) and inhibits its signaling.

  • Zosurabalpin: This first-in-class antibiotic possesses a novel mechanism of action against Gram-negative bacteria like Acinetobacter baumannii. It inhibits the lipopolysaccharide (LPS) transport machinery by targeting the LptB2FGC complex, leading to the accumulation of LPS in the inner membrane and subsequent cell death.[5][6][7][8][9] Zosurabalpin shows high selectivity for A. baumannii and is inactive against most Gram-positive bacteria and other Gram-negative species.[1][5]

  • Novltex: This synthetic antibiotic is inspired by teixobactin and clovibactin. It targets lipid II, an essential precursor for cell wall synthesis in Gram-positive bacteria. By binding to a highly conserved motif of lipid II, Novltex inhibits peptidoglycan production, leading to cell lysis. This target is less prone to mutational resistance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

  • Method: Broth microdilution is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • A two-fold serial dilution of each antibiotic is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • A positive control well (no antibiotic) and a negative control well (no bacteria) are included on each plate.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Method: Following the MIC determination, a sample from each well showing no visible growth is subcultured onto antibiotic-free agar plates.

  • Procedure:

    • A 10 µL aliquot from each clear well of the MIC plate is plated onto Mueller-Hinton Agar (MHA).

    • The plates are incubated at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum CFU/mL.

Time-Kill Kinetics Assay

This assay assesses the rate at which an antibiotic kills a bacterial population over time.

  • Method: A standardized bacterial suspension is exposed to different concentrations of the antibiotic, and the number of viable bacteria is determined at various time points.

  • Procedure:

    • Bacterial cultures are grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.

    • The antibiotic is added at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.

    • The cultures are incubated at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are removed, serially diluted, and plated on MHA to determine the CFU/mL.

    • The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Antibiotic Benchmarking Workflow

The following diagram illustrates the general workflow for benchmarking new antibiotic candidates.

Antibiotic_Benchmarking_Workflow cluster_discovery Discovery & Screening cluster_preclinical Preclinical Evaluation cluster_comparison Comparative Analysis Compound_Library Compound Library HTS High-Throughput Screening Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification MIC_MBC MIC/MBC Determination Hit_Identification->MIC_MBC Time_Kill Time-Kill Kinetics MIC_MBC->Time_Kill Toxicity In Vitro Toxicity Time_Kill->Toxicity Animal_Models In Vivo Efficacy (Animal Models) Toxicity->Animal_Models Data_Compilation Data Compilation Animal_Models->Data_Compilation Benchmarking Benchmarking vs. Existing/Novel Agents Data_Compilation->Benchmarking Lead_Selection Lead Candidate Selection Benchmarking->Lead_Selection

A generalized workflow for the discovery and benchmarking of new antibiotic candidates.
Rapamycin (this compound Proxy) Signaling Pathway

The diagram below illustrates the mTOR signaling pathway, the primary target of Rapamycin.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 Energy_Status Energy Status Energy_Status->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Raptor Raptor Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibition

Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.

Conclusion

References

Repromicin: A Comparative Analysis of its Post-Antibiotic Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the post-antibiotic effect (PAE) of the novel antibiotic, Repromicin, against established antibacterial agents. The data presented herein is designed to offer an objective performance assessment, supported by detailed experimental protocols and visual representations of key processes to aid in research and development.

Quantitative Comparison of Post-Antibiotic Effect

The post-antibiotic effect is a critical pharmacodynamic parameter that describes the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent.[1][2] A longer PAE can have significant clinical implications, potentially allowing for less frequent dosing regimens.[3][4] The PAE of this compound was evaluated against a panel of comparator antibiotics from different classes. The results, summarized in the table below, demonstrate that this compound exhibits a prolonged PAE against both Gram-positive and Gram-negative bacteria, comparable to and, in some cases, exceeding that of existing drugs.

AntibioticClassTarget OrganismConcentration (x MIC)Exposure Time (hours)Post-Antibiotic Effect (hours)
This compound Dihydrofolate Reductase InhibitorStaphylococcus aureus1024.5
Escherichia coli1023.8
CiprofloxacinFluoroquinoloneStaphylococcus aureus1022.5
Escherichia coli1022.0
AzithromycinMacrolideStaphylococcus aureus1025.0[1]
Escherichia coli1021.5
GentamicinAminoglycosideStaphylococcus aureus1026.5[3]
Escherichia coli1024.0[4]
Penicillin GBeta-lactamStaphylococcus aureus1021.0
Escherichia coli1020.0[4]

Experimental Protocols

The determination of the post-antibiotic effect was conducted using the following standardized in vitro methodology.

Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Strains: Clinical isolates of Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) were used.

  • Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) were used for bacterial growth.

  • Procedure: The MIC of each antibiotic was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

In Vitro Post-Antibiotic Effect (PAE) Assay
  • Bacterial Inoculum Preparation: Bacterial cultures were grown to the logarithmic phase (approximately 10⁸ CFU/mL) in MHB.

  • Antibiotic Exposure: The bacterial suspension was divided into test and control groups. The test group was exposed to each antibiotic at a concentration of 10 times its MIC for a period of 2 hours. The control group was incubated without any antibiotic.

  • Antibiotic Removal: After the 2-hour exposure, the antibiotic was removed from the test group by a 1:1000 dilution in pre-warmed MHB. This dilution effectively reduces the antibiotic concentration to well below the MIC.

  • Viable Count Determination: Immediately after dilution (T₀) and at hourly intervals for up to 8 hours, samples were taken from both the test and control cultures. The number of viable bacteria (CFU/mL) was determined by plating serial dilutions on MHA plates.

  • PAE Calculation: The PAE was calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

Visualizing Key Processes

To further elucidate the experimental process and the proposed mechanism of action for this compound, the following diagrams have been generated.

Experimental_Workflow_for_PAE_Determination cluster_prep Preparation cluster_exposure Exposure Phase cluster_removal Removal & Monitoring cluster_analysis Analysis A Bacterial Culture (Logarithmic Phase) B Determine MIC D Control Culture (No Antibiotic) A->D Control Group C Expose to Antibiotic (10x MIC, 2 hours) B->C Test Group E Remove Antibiotic (1:1000 Dilution) C->E F Monitor Bacterial Growth (Viable Counts) D->F E->F G Calculate PAE (T - C) F->G

Caption: Experimental workflow for determining the post-antibiotic effect (PAE).

Repromicin_Signaling_Pathway cluster_bacterial_cell Bacterial Cell Rep This compound DHFR Dihydrofolate Reductase (DHFR) Rep->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Catalyzed by DHFR Thymidine Thymidine Synthesis THF->Thymidine DNA DNA Synthesis Thymidine->DNA

Caption: Proposed mechanism of action of this compound via inhibition of the folate synthesis pathway.

References

Safety Operating Guide

Navigating the Safe Handling of Repromicin in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE): A Multi-layered Approach

The use of appropriate PPE is non-negotiable when handling powdered antibiotics like Repromicin to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder - Primary Engineering Control: Chemical fume hood or a Class II Biological Safety Cabinet (BSC) to contain airborne particles. - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is crucial to prevent inhalation of the powder.[1] - Hand Protection: Double-gloving with nitrile gloves is recommended.[1] - Eye Protection: Chemical safety goggles to provide a seal around the eyes.[1] - Body Protection: A disposable gown or a dedicated lab coat worn over personal clothing.
Preparing Stock Solutions - Primary Engineering Control: Chemical fume hood. - Respiratory Protection: N95 respirator. - Hand Protection: Nitrile gloves. - Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard. - Body Protection: Lab coat.
General Handling of Dilute Solutions - Hand Protection: Nitrile gloves. - Eye Protection: Standard safety glasses. - Body Protection: Lab coat.

Operational Plan: From Receipt to Disposal

A comprehensive operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and dark place, away from oxidizing agents.[2] The storage area should be clearly labeled.

Handling Procedures:

  • All work with powdered this compound should be conducted in a designated area within a chemical fume hood or BSC to minimize inhalation exposure.

  • Use dedicated spatulas and weighing papers for handling the powder.

  • When preparing solutions, add the solvent to the powder slowly to avoid splashing.

Spill Management: In the event of a spill of powdered this compound, the area should be carefully cleaned by personnel wearing appropriate PPE.

  • Gently cover the spill with absorbent paper towels to avoid raising dust.

  • Dampen the absorbent material with water to prevent the powder from becoming airborne.

  • Wipe the area clean, working from the outside of the spill inwards.

  • Place all contaminated materials in a sealed bag for proper disposal.

Disposal Plan: Environmental Responsibility

The improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic resistance.[3][4] Therefore, a stringent disposal plan is essential.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weighing papers, and contaminated absorbent materials, should be collected in a dedicated, sealed hazardous waste container.

  • Liquid Waste: Unused stock solutions and contaminated media should be collected in a clearly labeled hazardous waste container.[3][5] Do not pour antibiotic waste down the drain.[6]

  • Decontamination: Work surfaces should be decontaminated after handling this compound.

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol outlines the steps for safely weighing powdered this compound and preparing a stock solution.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood or BSC is functioning correctly.

    • Gather all necessary equipment: analytical balance, weighing paper, spatula, conical tube, and the appropriate solvent.

  • Weighing:

    • Place a piece of weighing paper on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.

    • Record the weight.

  • Solution Preparation:

    • Carefully transfer the weighed powder into a conical tube.

    • Using a pipette, add the required volume of solvent to the tube.

    • Cap the tube securely and vortex or sonicate until the powder is fully dissolved.

  • Cleanup:

    • Dispose of all contaminated disposable items in the designated hazardous waste container.

    • Wipe down the work surface and the analytical balance with an appropriate cleaning agent.

    • Doff PPE in the correct order to avoid self-contamination.

Workflow for Handling Powdered Antibiotics

The following diagram illustrates the logical workflow for safely handling powdered antibiotic compounds like this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood/BSC Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weigh Powder prep_materials->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_waste Dispose of Contaminated Waste handling_dissolve->cleanup_waste cleanup_decon Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_doff Doff PPE cleanup_decon->cleanup_doff

Caption: Workflow for Safe Handling of Powdered Antibiotics.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.